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  • Product: 4-(2-Methoxyethoxy)butanoic acid
  • CAS: 935678-17-4

Core Science & Biosynthesis

Foundational

4-(2-Methoxyethoxy)butanoic acid in Advanced Bioconjugation: A Technical Guide

Executive Summary In the landscape of bioconjugation and targeted drug design, 4-(2-Methoxyethoxy)butanoic acid (CAS 935678-17-4) serves as a highly specialized, short-chain PEGylated aliphatic acid. While junior chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation and targeted drug design, 4-(2-Methoxyethoxy)butanoic acid (CAS 935678-17-4) serves as a highly specialized, short-chain PEGylated aliphatic acid. While junior chemists often mistake any PEG-containing acid for a bivalent crosslinker (such as those used to bridge ligands in PROTACs), this molecule is strictly a terminal modifier .

Characterized by an inert methoxy cap and a reactive carboxylic acid terminus, it is primarily utilized to modulate the pharmacokinetic (PK) properties of small molecule therapeutics, antibody-drug conjugate (ADC) payloads, and peptides. By appending this moiety, developers can fine-tune aqueous solubility and metabolic stability without introducing the massive steric bulk associated with high-molecular-weight PEGs.

Physicochemical Profiling

Understanding the baseline properties of 4-(2-Methoxyethoxy)butanoic acid is critical for predicting its behavior in organic synthesis and biological systems. The table below consolidates its core quantitative data.

PropertyValue
Chemical Name 4-(2-Methoxyethoxy)butanoic acid
CAS Number 935678-17-4[1]
Molecular Formula C 7​ H 14​ O 4​ [2][3]
Molecular Weight 162.19 g/mol [3]
Physical State Liquid (at room temperature)[1]
Storage Temperature 0–4°C[3]
InChI Key KAPBHHXFLZBNTF-UHFFFAOYSA-N[1]

Structural Rationale & Chemical Logic

The architecture of 4-(2-Methoxyethoxy)butanoic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development.

  • Methoxy Cap (-OCH 3​ ) : This terminal ether is chemically inert under physiological and standard synthetic conditions. It prevents unwanted cross-reactivity or polymerization, ensuring a strict 1:1 stoichiometric conjugation to the target amine.

  • Ethoxy Core (-CH 2​ -CH 2​ -O-) : This mini-PEG segment imparts hydrophilicity. It disrupts hydrophobic aggregation, thereby improving the aqueous solubility of lipophilic payloads.

  • Propyl Spacer (-CH 2​ -CH 2​ -CH 2​ -) : Unlike standard PEG acids (e.g., mPEG-acetic acid), the butanoic acid backbone provides a three-carbon aliphatic buffer. This slightly increases local lipophilicity near the resulting amide bond, sterically shielding it from rapid enzymatic cleavage by non-specific amidases in vivo.

StructuralLogic Methoxy Methoxy Cap (Inert) PEG Ethoxy Core (Solubility) Methoxy->PEG Alkyl Propyl Spacer (Stability) PEG->Alkyl Acid Carboxylic Acid (Reactive Site) Alkyl->Acid

Structural rationale of 4-(2-Methoxyethoxy)butanoic acid for PK modulation.

Self-Validating Experimental Protocol: Amidation Workflow

To conjugate 4-(2-Methoxyethoxy)butanoic acid to an amine-bearing active pharmaceutical ingredient (API) or peptide, a highly efficient coupling reagent like HATU is preferred over standard EDC/NHS.

Causality in Reagent Selection : HATU generates a highly reactive HOAt ester intermediate. This is crucial for overcoming the slight steric hindrance of the flexible PEG chain and ensures rapid coupling, which minimizes epimerization if the substrate contains chiral centers.

Step-by-Step Methodology
  • Preparation : Dissolve the amine substrate (1.0 eq) and 4-(2-Methoxyethoxy)butanoic acid (1.2 eq) in anhydrous DMF.

    • Expert Insight: DMF must be strictly anhydrous. Trace moisture will rapidly hydrolyze the highly reactive HOAt ester intermediate back to the starting acid, plummeting your yield.

  • Activation : Add HATU (1.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Deprotonation & Coupling : Introduce DIPEA (3.0 eq) dropwise.

    • Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the substrate's primary or secondary amine (driving nucleophilic attack) without competing for the active ester.

  • Self-Validation (LC-MS Monitoring) : After 30 minutes, sample 1 µL of the reaction into 100 µL of 50% MeCN/H 2​ O. Analyze via LC-MS.

    • Validation Logic: A successful coupling is validated by the disappearance of the substrate mass ( M ) and the emergence of a new peak at [ M

      • 144.17] + . This exact mass shift corresponds to the addition of the C 7​ H 13​ O 3​ acyl group (145.18 Da) minus the loss of a proton (1.01 Da) from the amine.
  • Purification : Quench the reaction with LC-MS grade water and purify via Preparative HPLC using a C18 column (Gradient: 5-95% MeCN in H 2​ O with 0.1% TFA modifier).

AmidationWorkflow A 1. Reagent Prep Acid + Anhydrous DMF B 2. Activation HATU (1.5 eq) + DIPEA (3.0 eq) A->B C 3. Coupling Add Amine Substrate (1.0 eq) B->C D 4. Self-Validation LC-MS Monitoring (+144.17 Da) C->D E 5. Purification Prep-HPLC (C18, 0.1% TFA) D->E

Self-validating HATU-mediated amidation workflow for terminal PEGylation.

Sources

Exploratory

The Genesis and Advancement of Ethoxylated Carboxylic Acids: A Technical Guide for Scientific and Pharmaceutical Innovation

This in-depth technical guide explores the historical discovery, development, and core methodologies associated with ethoxylated carboxylic acids. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the historical discovery, development, and core methodologies associated with ethoxylated carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and application of this versatile class of compounds, with a particular focus on their role in modern pharmaceutical formulations.

Introduction: A Molecule with a Dual Personality

Ethoxylated carboxylic acids represent a unique class of anionic surfactants, ingeniously combining the properties of non-ionic and anionic species. Their molecular architecture, featuring a lipophilic alkyl chain, a hydrophilic polyoxyethylene (PEO) spacer, and a terminal carboxylic acid group, imparts a pH-responsive and temperature-sensitive character. This duality is the cornerstone of their wide-ranging applications, from industrial detergents to sophisticated drug delivery systems. The journey of these molecules from laboratory curiosities to indispensable tools in various scientific fields is a testament to the elegance of applied organic chemistry.

I. Historical Milestones: From Simple Ethers to Functionalized Surfactants

The story of ethoxylated carboxylic acids is not a singular narrative but rather a convergence of several key developments in organic chemistry.

  • 1850: The Williamson Ether Synthesis. The foundational chemistry for creating the ether linkage in these molecules was established by Alexander Williamson. His eponymous reaction, involving the reaction of an alkoxide with an alkyl halide, remains a cornerstone of organic synthesis and is a primary method for producing ether carboxylic acids.[1]

  • Early 20th Century: The Dawn of Synthetic Surfactants. The industrial revolution spurred the need for cleaning agents more robust than traditional soaps. This led to the development of the first synthetic surfactants, primarily anionic alkyl sulfates.[2]

  • 1930s: The Advent of Ethoxylation. Pioneering work at IG Farben by Conrad Schöller and Max Wittwer led to the development of industrial-scale ethoxylation, the process of adding ethylene oxide to alcohols and phenols.[3] This breakthrough gave rise to a versatile class of non-ionic surfactants, the precursors to modern ethoxylated carboxylic acids.

  • Post World War II: Diversification and Functionalization. The post-war era saw a rapid expansion in surfactant chemistry. Researchers began to modify the terminal hydroxyl group of alcohol ethoxylates to create new functionalities. The application of the Williamson ether synthesis to these ethoxylates, using reagents like sodium chloroacetate, allowed for the introduction of a carboxylic acid moiety, thus creating ethoxylated carboxylic acids.[4][5] This modification married the desirable properties of non-ionic ethoxylates (e.g., good emulsification, low sensitivity to water hardness) with the pH-responsiveness of a carboxylic acid.

This historical progression highlights a key theme in chemical innovation: the combination of established reactions with new building blocks to create molecules with novel and enhanced functionalities.

II. Synthesis of Ethoxylated Carboxylic Acids: Core Methodologies

The two predominant methods for the synthesis of ethoxylated carboxylic acids are the Williamson ether synthesis (also known as carboxymethylation) and the direct oxidation of the terminal alcohol of an ethoxylate. The choice of method often depends on the desired purity, scale of production, and economic considerations.

A. Williamson Ether Synthesis (Carboxymethylation)

This is the most common and historically significant method for preparing ethoxylated carboxylic acids.[5] The reaction proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the terminal hydroxyl group of an alcohol ethoxylate with a strong base, acts as a nucleophile and attacks an α-halo-carboxylic acid salt, typically sodium chloroacetate.[6][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification A R-(OCH₂CH₂)n-OH Alcohol Ethoxylate I1 R-(OCH₂CH₂)n-O⁻Na⁺ Alkoxide A->I1 + NaOH A->I1 B NaOH (Strong Base) I2 H₂O B->I2 C ClCH₂COONa Sodium Chloroacetate P1 R-(OCH₂CH₂)n-OCH₂COONa Sodium Ether Carboxylate P2 NaCl C->P2 I1->P1 + ClCH₂COONa I1->P1 P3 R-(OCH₂CH₂)n-OCH₂COOH Ether Carboxylic Acid P1->P3 + H⁺ (Acidification)

Caption: Williamson Ether Synthesis for Ethoxylated Carboxylic Acids.

This protocol provides a general procedure for the carboxymethylation of a C12-14 alcohol ethoxylate with an average of 7 ethylene oxide units.

  • Reagents and Equipment:

    • C12-14 alcohol ethoxylate (AE) (1 mole)

    • Sodium hydroxide (NaOH), pellets (1.1 moles)

    • Sodium chloroacetate (ClCH₂COONa) (1.1 moles)

    • Toluene (as a solvent and for azeotropic removal of water)

    • Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark apparatus

    • Heating mantle

  • Procedure:

    • Charge the round-bottom flask with the alcohol ethoxylate and toluene.

    • Begin stirring and purge the system with nitrogen.

    • Add the sodium hydroxide pellets to the flask.

    • Heat the mixture to reflux (approximately 110-120 °C) and collect the water of reaction in the Dean-Stark trap. Continue until no more water is collected, indicating the formation of the alkoxide.

    • Cool the reaction mixture to 70-80 °C.

    • Slowly add the sodium chloroacetate powder to the reaction mixture. An exothermic reaction may be observed.

    • After the addition is complete, increase the temperature to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by measuring the consumption of the starting alcohol ethoxylate (e.g., by TLC or HPLC).

    • Once the reaction is complete, cool the mixture to 60-70 °C and add water to dissolve the sodium chloride byproduct.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the product.

    • Wash the organic layer with brine.

    • Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to protonate any unreacted chloroacetate and the carboxylate product. Extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethoxylated carboxylic acid.

  • Purification:

    • The crude product can be purified by vacuum distillation to remove unreacted starting materials and low molecular weight byproducts.

    • Alternatively, column chromatography on silica gel can be employed for laboratory-scale purification.

B. Oxidation of Alcohol Ethoxylates

An alternative route to ethoxylated carboxylic acids is the direct oxidation of the terminal primary alcohol of the alcohol ethoxylate. This method avoids the use of chlorinated reagents. Noble metal catalysts, such as platinum or palladium on a carbon support, are often used in the presence of oxygen or another oxidizing agent in an aqueous alkaline solution.[3][8]

Oxidation_of_AE cluster_0 Catalytic Oxidation A R-(OCH₂CH₂)n-CH₂OH Alcohol Ethoxylate P1 R-(OCH₂CH₂)n-COOH Ether Carboxylic Acid A->P1 + O₂, Catalyst, Base A->P1 P2 H₂O B O₂ (or other oxidant) C Catalyst (e.g., Pt/C) D Base (e.g., NaOH)

Caption: Catalytic Oxidation of Alcohol Ethoxylates.

This protocol provides a general procedure for the catalytic oxidation of a C12-14 alcohol ethoxylate with an average of 7 ethylene oxide units.

  • Reagents and Equipment:

    • C12-14 alcohol ethoxylate (AE) (1 mole)

    • 5% Platinum on carbon (Pt/C) catalyst (5 wt% of AE)

    • Sodium hydroxide (NaOH) (1.1 moles)

    • Deionized water

    • Glass reactor equipped with a high-speed mechanical stirrer, gas inlet tube, reflux condenser, and temperature control

    • Oxygen supply with a flow meter

  • Procedure:

    • Charge the reactor with the alcohol ethoxylate, deionized water, and sodium hydroxide. Stir until a homogeneous solution is formed.

    • Add the Pt/C catalyst to the solution.

    • Heat the mixture to 60-80 °C while stirring vigorously to ensure good suspension of the catalyst.

    • Begin bubbling oxygen through the solution at a controlled rate. An exothermic reaction will occur, and the temperature should be carefully controlled.

    • Monitor the reaction progress by periodic sampling and analysis (e.g., by measuring the acid value of the reaction mixture).

    • Continue the reaction until the consumption of the starting material is complete (typically 4-8 hours).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The catalyst can often be recovered and reused.

    • The resulting aqueous solution of the sodium salt of the ethoxylated carboxylic acid can be used directly, or the free acid can be obtained by acidification with a mineral acid (e.g., HCl) to a pH of 2-3, followed by extraction with a suitable organic solvent.

    • The organic extract is then dried and the solvent removed under reduced pressure.

III. Characterization and Analysis

A thorough characterization of ethoxylated carboxylic acids is crucial to ensure their quality and performance, especially in pharmaceutical applications. Due to their polymeric nature, they exist as a distribution of oligomers with varying alkyl chain and ethoxy chain lengths.

Analytical TechniqueInformation Obtained
Titration Determines the acid value, which is used to calculate the average molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information, including the average number of ethylene oxide units and the ratio of hydrophilic to lipophilic portions.[9]
Mass Spectrometry (MS) Determines the oligomer distribution and identifies byproducts. MALDI-TOF and ESI-MS are particularly useful techniques.[10]
High-Performance Liquid Chromatography (HPLC) Separates the components of the mixture, allowing for quantification of the starting material, product, and byproducts.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (ether, carboxylic acid).[10]

IV. Applications in Drug Development

The unique physicochemical properties of ethoxylated carboxylic acids make them highly valuable as excipients in drug development.[10][12]

A. Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which limits their bioavailability. Ethoxylated carboxylic acids can significantly enhance the solubility of these drugs through micellization. Above their critical micelle concentration (CMC), these surfactant molecules self-assemble into micelles, with a hydrophobic core that can encapsulate lipophilic drug molecules, and a hydrophilic shell that interfaces with the aqueous environment.[13]

B. pH-Responsive Drug Delivery Systems

The terminal carboxylic acid group provides a "smart" functionality. At low pH (e.g., in the stomach), the carboxylic acid is protonated and less soluble, which can protect the encapsulated drug. As the pH increases in the small intestine, the carboxylic acid deprotonates to the carboxylate anion, increasing the solubility and stability of the micelles and facilitating drug release.[14] This pH-triggered release mechanism is highly desirable for targeted drug delivery.

pH_Responsive_Drug_Delivery cluster_0 Low pH (Stomach) cluster_1 High pH (Intestine) A B A->B C B->C D C->D E D->E F E->F G F->G H G->H I H->I J I->J J->A K L K->L M L->M N M->N O N->O P O->P Q P->Q R Q->R S R->S T S->T T->K U Drug Released T->U

Caption: pH-responsive micelle destabilization and drug release.

C. Structure-Activity Relationships (SAR)

The performance of ethoxylated carboxylic acids as pharmaceutical excipients is highly dependent on their molecular structure. Understanding these relationships is critical for designing effective drug delivery systems.

  • Alkyl Chain Length: A longer alkyl chain increases the hydrophobicity of the surfactant, leading to a lower CMC and a larger micelle core, which can enhance the loading capacity for lipophilic drugs.[8][15]

  • Ethylene Oxide (EO) Chain Length: The length of the PEO chain dictates the hydrophilicity of the surfactant. A longer EO chain increases water solubility and the size of the hydrophilic corona of the micelle, which can improve steric stabilization and prolong circulation time in vivo.[8][15][16] However, an excessively long EO chain can decrease drug-loading capacity. The balance between the alkyl chain length and the EO chain length, often quantified by the hydrophilic-lipophilic balance (HLB), is a critical parameter for formulation development.

V. Future Perspectives

The field of ethoxylated carboxylic acids continues to evolve, with ongoing research focused on several key areas:

  • Biodegradable Formulations: The development of ethoxylated carboxylic acids derived from renewable resources and with enhanced biodegradability is a major focus, driven by the demand for more sustainable "green" chemistry.[10]

  • Novel Architectures: The synthesis of ethoxylated carboxylic acids with branched or cyclic alkyl groups, or with block copolymers of ethylene oxide and propylene oxide, offers the potential to fine-tune their properties for specific applications.

  • Advanced Drug Delivery Systems: The incorporation of ethoxylated carboxylic acids into more complex drug delivery systems, such as nanoparticles, hydrogels, and polymer-drug conjugates, is a promising area of research for achieving highly targeted and controlled drug release.[14][17]

Conclusion

From their conceptual origins in the 19th and early 20th centuries to their current role as sophisticated tools in drug development, ethoxylated carboxylic acids have had a remarkable journey. Their unique combination of non-ionic and anionic characteristics provides a versatile platform for addressing some of the most pressing challenges in pharmaceutical formulation, particularly the delivery of poorly soluble drugs. A thorough understanding of their history, synthesis, and structure-property relationships, as outlined in this guide, is essential for harnessing their full potential in the development of the next generation of advanced therapeutics.

References

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  • Zlatanos, S., Laskaridis, K., & Sagredos, A. (2009). Oxidation of ethoxylated fatty alcohols to alkylpolyglycol carboxylic acids using noble metals as catalysts. Grasas y Aceites, 60(4), 360-366. [Link]

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  • Wise, D. L. (1993). U.S. Patent No. 5,233,087 A. U.S.
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  • Rambabu, K. V., et al. (2012). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica, 4(1), 497-503. [Link]

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Sources

Foundational

Precision Bioconjugation and Targeted Degradation: A Technical Guide to 4-(2-Methoxyethoxy)butanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As therapeutic modalities evolve from traditional small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As therapeutic modalities evolve from traditional small molecules to complex heterobifunctional compounds (such as PROTACs) and targeted nanomedicines, the demand for precision linkers has intensified. 4-(2-Methoxyethoxy)butanoic acid (CAS: 935678-17-4), often designated as m-PEG2-C3-acid, has emerged as a critical monodisperse PEG-aliphatic building block [1].

Unlike polydisperse polymeric PEGs, this discrete molecule offers exact spatial control, making it indispensable for structure-activity relationship (SAR) optimization in drug discovery. This guide dissects its physicochemical properties, mechanistic advantages, and field-proven protocols for its integration into advanced therapeutic pipelines.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of a linker is the first step in designing a robust synthetic route. The table below summarizes the critical quantitative data for 4-(2-Methoxyethoxy)butanoic acid [1][2].

PropertyValueExperimental Implication
Chemical Name 4-(2-Methoxyethoxy)butanoic acidShort PEG-aliphatic hybrid structure.
CAS Number 935678-17-4Unique identifier for procurement and regulatory filing.
Molecular Formula C 7​ H 14​ O 4​ Low molecular weight prevents excessive bulk in conjugates.
Molecular Weight 162.19 g/mol Minimal impact on the final drug's pharmacokinetic profile.
InChI Key KAPBHHXFLZBNTF-UHFFFAOYSA-NEssential for cheminformatics and computational docking.
Physical Form Liquid (at 25°C)Requires volumetric or mass-based transfer via syringe.
Storage Temperature 0–4°C (Optimal) / RT (Short-term)Cold storage prevents slow auto-oxidation of ether linkages.
Purity Standard 95%Ensures reproducible coupling without stoichiometric errors.

Core Mechanistic Role: The "Short-PEG" Advantage

As an Application Scientist, I frequently observe failures in bioconjugation due to poor linker selection. 4-(2-Methoxyethoxy)butanoic acid solves several systemic issues through its specific structural features:

  • Methoxy Capping (The "m" in m-PEG): The terminal methoxy (-OCH 3​ ) group is chemically inert under standard biological and synthetic conditions. This eliminates the risk of unwanted cross-linking or polymerization that plagues hydroxyl-terminated PEGs, ensuring a 1:1 stoichiometric conjugation with the target warhead.

  • Optimal Aliphatic Spacer (The Butanoic Moiety): The 3-carbon aliphatic chain (-CH 2​ -CH 2​ -CH 2​ -) provides critical steric relief. Shorter spacers (like acetic acid derivatives) place the bulky ether oxygen too close to the activated carbonyl, sterically hindering nucleophilic attack by target amines. The butanoic spacer accelerates coupling kinetics and stabilizes the resulting amide bond against enzymatic hydrolysis.

  • Hydrophilic/Lipophilic Balance: The single ether linkage provides sufficient hydrogen-bond accepting capability to improve the aqueous solubility of hydrophobic payloads, while the short overall length maintains the membrane permeability required for intracellular targets.

PROTAC POI Target Ligand (Warhead) Linker 4-(2-Methoxyethoxy) butanoic acid POI->Linker Amide Bond Ternary Ternary Complex Formation Linker->Ternary Proximity Induction E3 E3 Ligase Ligand (e.g., CRBN/VHL) E3->Linker Amide Bond Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Fig 1. Role of 4-(2-Methoxyethoxy)butanoic acid in PROTAC ternary complex formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action, allowing researchers to troubleshoot deviations in real-time.

Protocol A: Non-Aqueous Amide Coupling (Small Molecule/PROTAC Synthesis)

This workflow is optimized for conjugating 4-(2-Methoxyethoxy)butanoic acid to a primary amine on a target ligand or E3 ligase binder using HATU.

Reagents: 4-(2-Methoxyethoxy)butanoic acid (1.0 eq), Target Amine (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Electrophile Solubilization: Dissolve 4-(2-Methoxyethoxy)butanoic acid in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Anhydrous conditions are critical; trace water will hydrolyze the activated ester intermediate back to the carboxylic acid.

  • Carboxylate Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: HATU is selected over EDC/DCC because it generates a highly reactive 7-aza-HOBt ester. The slight excess (1.1 eq) ensures complete activation of the linker without leaving unreacted coupling reagent that could complicate purification.

  • Base Addition & Nucleophilic Attack: Add DIPEA (3.0 eq) followed immediately by the Target Amine (1.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the target amine (increasing its nucleophilicity) without competing for the activated ester. 3.0 equivalents are used to neutralize any HCl salts present on the target amine and maintain a basic pH.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the target amine via LC-MS.

    • Self-Validation: If the active ester forms but coupling stalls, steric hindrance at the target amine is the likely culprit. Gentle heating (40°C) can overcome this activation energy barrier.

  • Quenching & Purification: Quench with water, extract with EtOAc, and purify via Preparative HPLC.

Protocol Step1 1. Solubilize Linker (DMF, 0.1M) Step2 2. Add HATU (1.1 eq) Activate Carboxylate Step1->Step2 Electrophile Prep Step3 3. Add DIPEA (3.0 eq) & Target Amine (1.0 eq) Step2->Step3 Active Ester Formed Step4 4. Stir at RT (2h) LC-MS Monitoring Step3->Step4 Nucleophilic Attack Step5 5. Quench & Purify (Prep-HPLC) Step4->Step5 Product Isolation

Fig 2. Standard non-aqueous HATU-mediated amide coupling workflow.

Protocol B: Aqueous Surface Modification (Nanoparticle/Protein Shielding)

For modifying lysine residues on proteins or amine-functionalized lipid nanoparticles (LNPs).

  • Buffer Preparation: Dissolve the target protein/nanoparticle in 1X PBS (pH 7.4). Avoid Tris or glycine buffers.

    • Causality: Tris and glycine contain primary amines that will aggressively compete with your target for the activated linker.

  • Activation: In a separate vial, activate 4-(2-Methoxyethoxy)butanoic acid using EDC (10 eq) and sulfo-NHS (20 eq) in MES buffer (pH 6.0) for 15 minutes.

    • Causality: EDC works best at slightly acidic pH. Sulfo-NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis in the aqueous environment.

  • Conjugation: Add the activated linker solution to the protein/LNP solution. Adjust pH to 7.5–8.0 using 0.1 M NaOH if necessary. Stir for 2 hours at room temperature.

    • Causality: Lysine ϵ -amines are protonated at neutral pH. Raising the pH to ~8.0 ensures a sufficient population of deprotonated, nucleophilic amines for the reaction to proceed.

  • Purification: Remove unreacted linker and byproducts via dialysis or size-exclusion chromatography (SEC).

Safety and Handling Constraints

When utilizing 4-(2-Methoxyethoxy)butanoic acid, strict adherence to safety protocols is mandatory. The compound is classified under the following GHS hazard statements [1]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage. (Use of tight-fitting safety goggles is non-negotiable).

  • H335: May cause respiratory irritation. (All transfers and activations must be performed inside a certified chemical fume hood).

References

  • Confluore. "m-PEG2-(CH2)3-acid | CAS:935678-17-4". Confluore Product Catalog.[Link]

Exploratory

Potential Research Applications of 4-(2-Methoxyethoxy)butanoic Acid: A Technical Guide for Drug Discovery and Development

Abstract 4-(2-Methoxyethoxy)butanoic acid is a structurally unique short-chain fatty acid (SCFA) derivative. While direct research on this molecule is nascent, its hybrid structure, combining a butyrate-like core with a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(2-Methoxyethoxy)butanoic acid is a structurally unique short-chain fatty acid (SCFA) derivative. While direct research on this molecule is nascent, its hybrid structure, combining a butyrate-like core with a methoxyethoxy side chain, suggests a rich landscape of potential research applications. This guide synthesizes information from related fields to propose and detail potential avenues of investigation for researchers, scientists, and drug development professionals. We will explore its potential as a modulator of cellular metabolism, an epigenetic modifier, and a tool for enhancing drug delivery, providing a foundational framework for its scientific exploration.

Introduction: Unveiling a Molecule of Interest

4-(2-Methoxyethoxy)butanoic acid is a carboxylic acid with the linear formula C7H14O4. Its structure is characterized by a four-carbon butanoic acid backbone, a feature it shares with the well-studied short-chain fatty acid, butyrate. A distinguishing feature is the presence of a 2-methoxyethoxy group attached at the 4th carbon position. This modification is anticipated to significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, compared to its parent molecule, butyric acid.

The methoxy group is a common feature in many natural products and approved drugs, often enhancing ligand-target binding, improving metabolic stability, and optimizing physicochemical properties.[1][2][3] Its inclusion in 4-(2-Methoxyethoxy)butanoic acid suggests the potential for improved pharmacokinetic profiles over natural SCFAs.

Short-chain fatty acids, such as butyrate, are metabolites primarily produced by the gut microbiota from the fermentation of dietary fiber.[4][5] They serve as crucial signaling molecules and energy sources, modulating a wide array of physiological processes including immune responses, gut health, and metabolism.[6][7] This guide will explore the potential for 4-(2-Methoxyethoxy)butanoic acid to emulate or modulate the activities of these vital endogenous molecules.

Hypothesized Research Applications

Based on its structural features, we propose three primary areas of research for 4-(2-Methoxyethoxy)butanoic acid:

As a Modulator of Cellular Metabolism and Signaling

The butanoic acid core of the molecule strongly suggests a potential role in cellular metabolism, akin to butyrate. Butyrate is a primary energy source for colonocytes and influences glucose and lipid metabolism.[4][8]

Potential Mechanisms to Investigate:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] The structural similarity of 4-(2-Methoxyethoxy)butanoic acid makes it a candidate for HDAC inhibition.

  • GPCR Activation: SCFAs signal through G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, to modulate immune responses and hormone secretion.[5] Investigating the interaction of 4-(2-Methoxyethoxy)butanoic acid with these receptors could reveal novel signaling pathways.

  • Metabolic Reprogramming: The methoxyethoxy group may alter its cellular uptake and metabolism compared to butyrate, potentially leading to distinct effects on metabolic pathways like fatty acid oxidation and glycolysis.

In Epigenetic Research and Cancer Therapeutics

The potential for HDAC inhibition positions 4-(2-Methoxyethoxy)butanoic acid as a molecule of interest in epigenetics and oncology. The reversible nature of butyrate's biological effects has been a point of interest in developing therapeutic agents.[9] The modified side chain of 4-(2-Methoxyethoxy)butanoic acid could lead to a more stable and targeted epigenetic modulator.

Potential Research Directions:

  • Anti-proliferative Effects: Screening against various cancer cell lines to determine its efficacy in inducing cell cycle arrest and apoptosis.

  • Synergistic Cancer Therapy: Investigating its potential to enhance the efficacy of existing chemotherapeutic agents by altering chromatin accessibility or reducing multi-drug resistance.[10]

  • Differentiation Therapy: Exploring its ability to induce differentiation in leukemia and other cancer cells, a therapeutic strategy that aims to force malignant cells to mature and cease proliferation.[10]

As a Novel Excipient in Drug Formulation

The physicochemical properties conferred by the methoxyethoxy group could make this molecule a valuable component in drug delivery systems. Ether functionalities can improve solubility and membrane permeability.

Potential Applications in Pharmaceutics:

  • Solubilizing Agent: Evaluating its ability to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Permeation Enhancer: Investigating its potential to improve the absorption of drugs across biological membranes, such as the intestinal epithelium or the blood-brain barrier.

  • Prodrug Moiety: The carboxylic acid group could be used to create prodrugs of various therapeutics, with the potential for targeted release and improved pharmacokinetics.

Proposed Experimental Workflows

To systematically investigate the potential applications of 4-(2-Methoxyethoxy)butanoic acid, a multi-tiered experimental approach is recommended.

Initial In Vitro Characterization

This phase focuses on establishing the fundamental biological activities of the compound.

Table 1: Key In Vitro Assays

Parameter Recommended Assay Purpose
Cytotoxicity MTT or CellTiter-Glo AssayTo determine the concentration range for biological activity and assess general toxicity in various cell lines (e.g., cancer and normal cell lines).
HDAC Inhibition Fluorometric HDAC Activity AssayTo quantify the inhibitory effect on histone deacetylase enzymes.
GPCR Activation Calcium Flux or cAMP AssayTo screen for activation of key SCFA receptors like FFAR2 and FFAR3 in engineered cell lines.
Gene Expression qRT-PCR or RNA-SequencingTo analyze changes in the expression of genes related to cell cycle, apoptosis, and metabolism following treatment.
Anti-inflammatory Activity LPS-stimulated Macrophage AssayTo measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) production.

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Cell Culture: Culture a relevant cell line (e.g., HCT-116 colorectal cancer cells) in appropriate media.

  • Treatment: Seed cells in a 96-well plate and treat with a concentration range of 4-(2-Methoxyethoxy)butanoic acid (e.g., 0.1 µM to 10 mM) for a defined period (e.g., 24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

  • Lysis and HDAC Assay: Lyse the cells and perform a fluorometric HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorogenic HDAC substrate.

  • Data Analysis: Measure the fluorescence intensity and calculate the percentage of HDAC inhibition for each concentration. Determine the IC50 value.

Diagram 1: Workflow for In Vitro Bioactivity Screening

cluster_0 Phase 1: In Vitro Screening A Compound Preparation 4-(2-Methoxyethoxy)butanoic acid B Cytotoxicity Assays (MTT/CellTiter-Glo) A->B Test Compound C HDAC Inhibition Assay A->C Test Compound D GPCR Activation Assays (Calcium Flux/cAMP) A->D Test Compound E Gene Expression Analysis (qRT-PCR/RNA-Seq) A->E Test Compound F Anti-inflammatory Assay (LPS-stimulated Macrophages) A->F Test Compound

Caption: Initial in vitro screening workflow for 4-(2-Methoxyethoxy)butanoic acid.

Mechanistic Deep Dive and Preclinical Evaluation

Following promising in vitro results, the next phase involves elucidating the mechanism of action and assessing in vivo efficacy.

Diagram 2: Hypothesized Mechanism of Action in a Cancer Cell

compound 4-(2-Methoxyethoxy) butanoic acid cell_membrane Cell Membrane compound->cell_membrane Uptake hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Acetylation histones->acetylation gene_expression Altered Gene Expression acetylation->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Hypothesized HDAC inhibition pathway for 4-(2-Methoxyethoxy)butanoic acid.

Table 2: Advanced Mechanistic and In Vivo Studies

Research Area Recommended Study Objective
Mechanism of Action Western Blot for acetylated histones, ProteomicsTo confirm HDAC inhibition in cells and identify other protein targets.
Pharmacokinetics Rodent PK studies (IV and oral administration)To determine bioavailability, half-life, and metabolic fate.
In Vivo Efficacy Xenograft tumor models (for cancer) or DSS-induced colitis models (for inflammation)To evaluate the therapeutic efficacy in a living organism.
Toxicology Acute and sub-chronic toxicity studies in rodentsTo assess the safety profile of the compound.

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, 4-(2-Methoxyethoxy)butanoic acid (at various doses), and a positive control (e.g., an approved chemotherapeutic agent). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for histological and molecular analysis (e.g., Western blot for acetylated histones, Ki-67 staining for proliferation).

Conclusion and Future Directions

4-(2-Methoxyethoxy)butanoic acid stands as a promising yet underexplored molecule with significant potential in various research domains. Its unique structure as a modified short-chain fatty acid warrants a thorough investigation into its biological activities. The proposed research applications—as a modulator of cellular metabolism, an epigenetic therapeutic, and a pharmaceutical excipient—provide a solid foundation for initiating comprehensive studies. The experimental workflows detailed in this guide offer a systematic approach to unlocking the full scientific and therapeutic potential of this intriguing compound. Future research should focus on a multidisciplinary approach, combining chemical synthesis of analogs, in-depth biological characterization, and preclinical evaluation to translate foundational discoveries into tangible applications.

References

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  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]

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Foundational

Investigating the Mechanism of Action of 4-(2-Methoxyethoxy)butanoic Acid in Targeted Therapeutics and Bioconjugation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary As targeted protein degradation (TPD) and antibody-drug conjug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

As targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) dominate modern drug discovery, the structural components bridging therapeutic warheads have come under intense scrutiny. 4-(2-Methoxyethoxy)butanoic acid (CAS 935678-17-4), structurally classified as an mPEG2-butanoic acid linker, is a critical bifunctional building block[1]. Unlike traditional active pharmaceutical ingredients (APIs) that act via receptor agonism or enzyme inhibition, the "mechanism of action" of this compound is fundamentally physicochemical. It acts as a highly specialized molecular bridge that dictates the thermodynamic stability of protein-protein interactions (PPIs) in PROTACs and modulates the hydrodynamic radius of bioconjugates.

This whitepaper dissects the physicochemical mechanisms, pharmacological utility, and self-validating experimental workflows for integrating 4-(2-Methoxyethoxy)butanoic acid into advanced therapeutic architectures.

Molecular Identity & Structural Rationale

4-(2-Methoxyethoxy)butanoic acid ( C7​H14​O4​ , MW: 162.19 g/mol ) consists of a terminal methoxy group, a single ethylene glycol repeat, an ether linkage, and a four-carbon butanoic acid chain.

In rational drug design, every atom in a linker serves a distinct thermodynamic purpose:

  • The Carboxylic Acid: Provides a highly reactive moiety for zero-length crosslinking (via EDC/NHS chemistry) to primary amines on target ligands or lysine residues.

  • The Ether Oxygens: Act as hydrogen-bond acceptors. This is critical for maintaining aqueous solubility and preventing the lipophilic collapse often observed with pure alkyl chains.

  • The Butyl Chain: Provides a localized region of hydrophobic flexibility, allowing the linker to navigate shallow lipophilic pockets on protein surfaces without the severe entropic penalties associated with longer, unstructured PEG chains.

Physicochemical Mechanism of Action

The biological efficacy of a PROTAC or ADC is inextricably linked to the linker's behavior in aqueous environments and at protein interfaces. The mechanism of action of 4-(2-Methoxyethoxy)butanoic acid is driven by two primary thermodynamic forces:

Desolvation Thermodynamics & Hydrogen Bonding

When a PROTAC induces a ternary complex between a Target Protein of Interest (POI) and an E3 Ubiquitin Ligase, the linker must transition from a fully solvated state in the cytosol to a partially buried state at the protein-protein interface. Longer PEG chains (e.g., PEG6, PEG8) require the stripping of a massive hydration shell (2-3 water molecules per ethylene oxide unit), resulting in a high enthalpic penalty[]. 4-(2-Methoxyethoxy)butanoic acid minimizes this penalty. Its short length ensures that it retains sufficient hydration to maintain solubility, but requires minimal desolvation energy when folding into the crowded POI-E3 ligase interface.

Conformational Entropy & Spacer Distance

The in vivo potency of a PROTAC is encoded in the half-life of the dynamic ternary complex[]. 4-(2-Methoxyethoxy)butanoic acid provides a highly restricted spacer distance. By limiting the degrees of rotational freedom compared to longer PEGs, it reduces the entropic penalty of binding. This short linker is specifically deployed when the POI and E3 ligase exhibit positive cooperativity—meaning their surfaces naturally align to form a stable neo-interface[3].

G POI Target Protein (POI) Warhead Target Ligand POI->Warhead Non-covalent Linker mPEG2-Butanoic Acid Linker Warhead->Linker Amide Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Covalent Bond E3 E3 Ubiquitin Ligase E3Ligand->E3 Non-covalent

Figure 1: Mechanism of PROTAC ternary complex formation mediated by the linker.

Pharmacological Action in Therapeutics

PROTAC Ternary Complex Facilitation

In PROTAC development, 4-(2-Methoxyethoxy)butanoic acid acts as a "molecular glue" enhancer. Crystal structures of ternary complexes reveal that short PEG-acid linkers do not simply hang passively in the solvent; they wend their way across the interface, forming transient hydrogen bonds with backbone amides of the E3 ligase[4]. This specific linker length is optimal for targets where a compact, rigidified distance is required to induce ubiquitination without triggering the "hook effect" (where binary complexes outcompete ternary complexes).

Hydrodynamic Radius Expansion in Bioconjugates

When conjugated to small peptides or small-molecule drugs, the methoxy-PEG moiety alters the pharmacokinetic (PK) profile. Even a short mPEG2 chain binds water molecules tightly, increasing the effective hydrodynamic radius of the conjugate[5]. This subtle increase can shield the attached warhead from rapid proteolytic cleavage and slightly delay renal clearance compared to the naked API, without the severe tissue-penetration limitations of massive 20 kDa PEG chains[6].

Quantitative Data: Linker Architectures

To contextualize the utility of 4-(2-Methoxyethoxy)butanoic acid, we must compare it against other common linker architectures. The data below summarizes the physicochemical trade-offs observed during PROTAC optimization.

Table 1: Comparative Physicochemical Properties of PROTAC Linkers

Linker ArchitectureBackbone AtomsAqueous SolubilityEntropic Penalty (Binding)Optimal Use Case
Alkyl (C7) 7PoorHighHighly lipophilic pockets; rigid spacing.
4-(2-Methoxyethoxy)butanoic acid 8Moderate/GoodLowTargets with high positive cooperativity.
mPEG4-acid 14ExcellentModerateTargets requiring flexible, extended spacing.
mPEG8-acid 26ExcellentHighTargets with no native PPI cooperativity.

Experimental Methodologies: Bioconjugation Protocol

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely mixing reagents; it requires strict control over reaction kinetics and protonation states. The gold standard for conjugating 4-(2-Methoxyethoxy)butanoic acid to a primary amine (e.g., on a PROTAC warhead or peptide) is the two-step EDC/NHS coupling method[7].

Causality in Experimental Design:
  • Why a two-step process? EDC activation requires a slightly acidic environment (pH 4.5–6.0) to protonate the carboxylate for nucleophilic attack. However, amine coupling requires a basic environment (pH 7.2–8.5) to ensure the target amine is unprotonated and nucleophilic[8].

  • Why use NHS? The initial O-acylisourea intermediate formed by EDC is highly unstable and prone to rapid hydrolysis in water. Adding NHS converts this into a stable, amine-reactive NHS-ester, drastically increasing conjugation yield[9].

Step-by-Step Protocol: EDC/NHS Coupling

Step 1: Carboxyl Activation

  • Dissolve 4-(2-Methoxyethoxy)butanoic acid (1.0 eq) in anhydrous MES buffer (0.1 M, pH 5.5). Note: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).

  • Add EDC-HCl (1.5 eq) and Sulfo-NHS (1.5 eq) directly to the solution.

  • Incubate the reaction mixture at room temperature for 15–30 minutes with gentle agitation. This generates the stable NHS-ester intermediate.

Step 2: Amine Coupling 4. Dissolve the target amine-bearing ligand (0.8 eq to prevent unreacted ligand carryover) in PBS buffer (0.1 M, pH 7.5). 5. Add the activated linker solution from Step 1 dropwise to the ligand solution. 6. Incubate for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification 7. Add Tris-HCl (final concentration 50 mM, pH 7.5) and incubate for 15 minutes to quench any unreacted NHS-esters. 8. Purify the final conjugate via preparative HPLC or size-exclusion chromatography (SEC), depending on the molecular weight of the target[8]. Validate the mass shift via LC-MS.

Workflow Step1 1. Carboxyl Activation 4-(2-Methoxyethoxy)butanoic acid + EDC pH 4.5 - 6.0 Step2 2. Intermediate Stabilization O-acylisourea + NHS -> NHS-ester Step1->Step2 Rapid conversion Step3 3. Amine Coupling NHS-ester + Primary Amine pH 7.2 - 8.5 Step2->Step3 Add target amine Step4 4. Quenching & Purification Desalting / SEC / HPLC Step3->Step4 2h RT or O/N 4°C

Figure 2: Two-step EDC/NHS activation and conjugation workflow.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4-(2-Methoxyethoxy)butanoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-(2-Methoxyethoxy)butanoic acid (CAS: 935678-17-4) Introduction & Mechanistic Overview The synthesis of discrete, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-(2-Methoxyethoxy)butanoic acid (CAS: 935678-17-4)

Introduction & Mechanistic Overview

The synthesis of discrete, functionalized alkoxy-alkyl linkers such as 4-(2-methoxyethoxy)butanoic acid is a foundational capability in modern drug discovery. These short, hydrophilic chains are heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs)[1], Antibody-Drug Conjugates (ADCs), and lipid nanoparticles. By incorporating ether linkages, researchers can significantly enhance the aqueous solubility, cell permeability, and pharmacokinetic profiles of complex therapeutic modalities[2].

This application note details a robust, two-step synthetic protocol to generate 4-(2-methoxyethoxy)butanoic acid. The methodology relies on a classic Williamson Ether Synthesis (an SN​2 nucleophilic substitution) followed by a base-catalyzed ester saponification [3].

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To ensure high yields and reproducibility, every reagent and condition in this protocol has been selected based on strict mechanistic causality:

  • Choice of Base (Sodium Hydride): Aliphatic alcohols like 2-methoxyethanol possess relatively high pKa​ values (~15.5). While weaker bases (like K2​CO3​ ) are sufficient for phenol alkylation[1], they are inadequate here. Sodium hydride (NaH) is a strong, non-nucleophilic base that drives the irreversible deprotonation of 2-methoxyethanol, evolving hydrogen gas and quantitatively yielding the highly reactive sodium 2-methoxyethoxide[4].

  • Temperature Control (0 °C to RT): The addition of ethyl 4-bromobutanoate to the alkoxide must be initiated at 0 °C. The SN​2 reaction is exothermic; cooling mitigates the risk of thermal runaway and suppresses the competing E2 elimination pathway, which would otherwise convert the alkyl bromide into ethyl crotonate.

  • Choice of Saponification Agent (LiOH): Lithium hydroxide is preferred over NaOH or KOH for research-scale ester hydrolysis. The strongly Lewis acidic Li+ cation coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydroxide nucleophile to attack efficiently at room temperature, ensuring rapid conversion without risking ether cleavage or side reactions[3].

  • Self-Validating Checkpoints: The protocol integrates in-process controls. The cessation of H2​ gas evolution validates complete alkoxide formation. During saponification, monitoring the aqueous phase pH ensures the product is fully protonated prior to organic extraction, preventing product loss in the aqueous waste.

Workflow Visualization

SynthesisWorkflow Start 2-Methoxyethanol + NaH (60% in oil) Alkoxide Sodium 2-methoxyethoxide (Reactive Intermediate) Start->Alkoxide Deprotonation (- H2 gas) Alkylation Add Ethyl 4-bromobutanoate (SN2 Reaction, THF, 0°C to RT) Alkoxide->Alkylation Ester Ethyl 4-(2-methoxyethoxy)butanoate (Intermediate Ester) Alkylation->Ester Williamson Ether Synthesis Saponification LiOH·H2O in THF/H2O (Base-Catalyzed Hydrolysis) Ester->Saponification Acidification Acidify with 1M HCl to pH 2 (Protonation Checkpoint) Saponification->Acidification Carboxylate Salt Formation FinalProduct 4-(2-Methoxyethoxy)butanoic acid (Final Target) Acidification->FinalProduct EtOAc Extraction & Concentration

Workflow for the two-step synthesis of 4-(2-Methoxyethoxy)butanoic acid via Williamson ether route.

Quantitative Data & Reagent Tables

Table 1: Stoichiometry for Step 1 (Williamson Ether Synthesis)

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Function
2-Methoxyethanol 76.09 1.1 4.18 g (4.34 mL) 55.0 mmol Nucleophile precursor
NaH (60% in mineral oil) 24.00 1.2 2.40 g 60.0 mmol Strong Base
Ethyl 4-bromobutanoate 195.05 1.0 9.75 g (6.82 mL) 50.0 mmol Electrophile

| Anhydrous THF | N/A | N/A | 100 mL | N/A | Polar aprotic solvent |

Table 2: Stoichiometry for Step 2 (Saponification)

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Function
Ethyl 4-(2-methoxyethoxy)butanoate 190.24 1.0 7.61 g (Theoretical) 40.0 mmol Intermediate
Lithium Hydroxide Monohydrate 41.96 2.0 3.36 g 80.0 mmol Hydrolysis agent

| THF / H2​O (1:1 v/v) | N/A | N/A | 80 mL | N/A | Biphasic solvent system |

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 4-(2-methoxyethoxy)butanoate

Caution: Sodium hydride is highly pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).

  • Preparation of the Base Suspension: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with nitrogen. Add NaH (60% dispersion in mineral oil, 2.40 g, 60.0 mmol). Optional: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under nitrogen.

  • Solvation: Suspend the NaH in anhydrous THF (50 mL) and cool the flask to 0 °C using an ice-water bath.

  • Alkoxide Generation: Dissolve 2-methoxyethanol (4.18 g, 55.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen gas evolution completely ceases (approx. 1 hour).

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add ethyl 4-bromobutanoate (9.75 g, 50.0 mmol) dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor completion via TLC (Hexane/EtOAc 3:1, visualized with KMnO4​ stain).

  • Quenching & Extraction: Carefully quench the reaction at 0 °C by adding saturated aqueous NH4​Cl (30 mL) dropwise. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes) to yield pure ethyl 4-(2-methoxyethoxy)butanoate.

Step 2: Saponification to 4-(2-Methoxyethoxy)butanoic Acid
  • Solvent Preparation: In a 250 mL round-bottom flask, dissolve the purified ethyl 4-(2-methoxyethoxy)butanoate (assume 7.61 g, 40.0 mmol) in a 1:1 mixture of THF and distilled water (80 mL total)[3].

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.36 g, 80.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 to 6 hours.

  • Validation Checkpoint: Monitor the disappearance of the ester starting material via TLC. Once consumed, concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Aqueous Wash: Dilute the remaining aqueous layer with water (20 mL) and wash with Diethyl Ether (2 x 30 mL) to remove any unreacted non-polar impurities. Discard the ether layer.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while continuously monitoring the pH. Stop adding acid when the pH reaches exactly 2.0. Self-Validation: At pH 2, the carboxylate salt is fully protonated to the free carboxylic acid, rendering it soluble in organic solvents.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (4 x 50 mL). The high number of extractions is required due to the high hydrophilicity of the PEGylated product.

  • Isolation: Combine the EtOAc layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 4-(2-methoxyethoxy)butanoic acid as a viscous, pale-yellow to colorless oil. Store at 4 °C under inert atmosphere.

References

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Isoprenoid biosynthesis as a target for antibacterial and antiparasitic drugs: phosphonohydroxamic acids as inhibitors of deoxyxylulose phosphate reducto-isomerase. PMC - NIH. Available at: [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. Available at: [Link]

Sources

Application

Fischer esterification of 4-(2-Methoxyethoxy)butanoic acid.

Application Note & Protocol Topic: Fischer Esterification for the Synthesis of Methyl 4-(2-Methoxyethoxy)butanoate Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Fischer Esterification for the Synthesis of Methyl 4-(2-Methoxyethoxy)butanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-(2-methoxyethoxy)butanoate via the Fischer esterification of 4-(2-methoxyethoxy)butanoic acid. The Fischer esterification is a classic, acid-catalyzed reaction that is both robust and scalable for converting carboxylic acids into esters.[1] This application note details the underlying mechanism, provides a detailed step-by-step laboratory protocol, outlines the rationale for critical procedural choices, and describes the analytical methods required to validate the synthesis of the target compound. The protocol is designed to be a self-validating system, ensuring both high yield and purity of the final product.

Introduction and Significance

The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, remains a cornerstone of organic synthesis for its simplicity and efficiency.[2] The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] It is a reversible, equilibrium-driven process.[3][4]

The target molecule, methyl 4-(2-methoxyethoxy)butanoate, is a bifunctional compound featuring an ester and an ether linkage. Such structures are valuable as building blocks in medicinal chemistry, polymer science, and as specialty solvents. The methoxyethoxy group can impart unique solubility properties and can be a key structural motif in more complex molecules. This protocol provides a reliable method for its preparation on a laboratory scale.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Scheme 1: Fischer Esterification of 4-(2-Methoxyethoxy)butanoic acid Image depicting the chemical reaction.

The mechanism of the Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution.[5][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral oxonium intermediate.[5][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1][3]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[1][7]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[4]

Fischer_Esterification_Mechanism cluster_0 Activation cluster_1 Addition cluster_2 Proton Transfer & Elimination cluster_3 Product Formation RCOOH Carboxylic Acid Activated_Acid Protonated Carbonyl (Enhanced Electrophile) RCOOH->Activated_Acid 1. Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol Methanol (R'OH) Alcohol->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Intermediate Protonated Intermediate (H₂O is good leaving group) Tetrahedral_Intermediate->Protonated_Intermediate 3. Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester 4. Elimination Water H₂O Final_Ester Final Ester Protonated_Ester->Final_Ester 5. Deprotonation H_plus_regen H+ (regenerated)

Diagram 1: The mechanistic pathway of the Fischer Esterification.

Experimental Protocol

This protocol is designed for the synthesis of methyl 4-(2-methoxyethoxy)butanoate from 10 mmol of the corresponding carboxylic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-(2-Methoxyethoxy)butanoic acid162.181.62 g10.0Starting Material
Methanol (MeOH)32.0440 mL~990Reagent and Solvent
Sulfuric Acid (conc. H₂SO₄)98.080.2 mL~3.7Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~40 mL-For neutralization
Ethyl Acetate (EtOAc)88.11~60 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying Agent
Saturated Sodium Chloride (Brine)-~20 mL-For washing
Round-bottom flask (100 mL)-1-Reaction vessel
Reflux condenser-1--
Heating mantle / Stir plate-1--
Separatory funnel (125 mL)-1-For workup
Rotary evaporator-1-For solvent removal
Distillation apparatus-1-For purification
Step-by-Step Procedure

The overall experimental process follows a logical sequence of reaction, isolation, and purification.

Workflow start 1. Reaction Setup (Acid, MeOH, H₂SO₄) reflux 2. Reflux (Drive reaction to completion) start->reflux Heat workup 3. Workup (Quench, Neutralize, Extract) reflux->workup Cool purify 4. Purification (Dry, Concentrate, Distill) workup->purify Isolate organic layer analyze 5. Analysis (NMR, IR Spectroscopy) purify->analyze Obtain pure product

Diagram 2: Experimental workflow for the synthesis.

A. Reaction Setup and Reflux

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methoxyethoxy)butanoic acid (1.62 g, 10.0 mmol).

  • Add methanol (40 mL). Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly, add concentrated sulfuric acid (0.2 mL) to the solution while stirring. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.[8][9]

  • Continue refluxing with stirring for 3-4 hours. The reaction can be monitored by TLC if desired.

B. Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the cooled mixture to a 125 mL separatory funnel.

  • Slowly add saturated sodium bicarbonate (NaHCO₃) solution (~20 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid.[8][9][10] Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases.

  • Add ethyl acetate (30 mL) to the separatory funnel to extract the ester. Shake vigorously, venting periodically.

  • Allow the layers to separate. Drain the lower aqueous layer and discard it.

  • Wash the remaining organic layer with another portion of saturated NaHCO₃ solution (20 mL).

  • Wash the organic layer with saturated sodium chloride solution (brine, 20 mL) to remove residual water and methanol.[9]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) for 10-15 minutes.[9][11]

C. Purification and Characterization

  • Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator.

  • The crude product, methyl 4-(2-methoxyethoxy)butanoate, can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

  • Record the final mass of the purified product to calculate the yield.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Scientific Rationale and Discussion

  • Use of Excess Alcohol: The Fischer esterification is an equilibrium-limited reaction.[4] According to Le Châtelier's principle, using one reactant in large excess (in this case, methanol, which also serves as the solvent) shifts the equilibrium toward the formation of the products (ester and water), thereby increasing the yield.[1][6][12]

  • Acid Catalyst: The strong acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3][7] Without the catalyst, the reaction is impractically slow.

  • Neutralization Step: The wash with sodium bicarbonate is critical. It neutralizes the strong acid catalyst, preventing the reverse reaction (acid-catalyzed hydrolysis) from occurring during the workup.[7][8] It also removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Brine Wash: The final wash with saturated NaCl solution helps to remove dissolved water from the organic layer by reducing the solubility of water in the organic phase, thus aiding the drying process.

  • Purification: Distillation is an effective method for purifying the final ester, separating it from any non-volatile impurities or residual starting materials based on differences in boiling points.[8][13]

Product Characterization

Confirmation of the product structure is achieved through spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the functional group transformation. The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent in the product spectrum. The appearance of a strong ester C=O stretch is the key indicator of success.[14]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
C=O (Ester)~1740Strong, sharp
C-O (Ester & Ether)1300-1000Strong, multiple bands
C-H (sp³)2950-2850Medium-Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of all atoms in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

¹H NMR Predictions:

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-COOCH₃~3.67Singlet3H
-OCH₃~3.38Singlet3H
-O-CH₂ -CH₂ -O-~3.55Multiplet4H
-CH₂ -O-~3.65Triplet2H
-COO-CH₂ -~2.40Triplet2H
-CH₂-CH₂ -CH₂-~1.95Quintet2H

¹³C NMR Predictions:

AssignmentChemical Shift (δ, ppm)
-C =O~173.5
-C H₂-O-CH₂-~71.9
-O-C H₂-C H₂-O-~70.6
-O-C H₂-CH₂-COO-~68.5
-COOC H₃~58.9
-OC H₃~51.5
-COO-C H₂-~30.5
-CH₂-C H₂-CH₂-~24.5

Conclusion

The Fischer esterification is a highly effective and straightforward method for the synthesis of methyl 4-(2-methoxyethoxy)butanoate. By employing an excess of methanol and an acid catalyst, the reaction can be driven to completion. The detailed protocol for reaction, workup, and purification described herein, coupled with spectroscopic characterization, provides a reliable and verifiable pathway for obtaining the target ester with high purity.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • IR Spectrum: Esters. Quimica Organica. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]

  • The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. SpectraBase. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Fischer Esterification. University of Toronto. [Link]

    • The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. [Link]

  • NMR Data for 2-(Methoxyethoxy)methyl Ethers. Thieme. [Link]

  • Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.

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Method

Executive Summary: The Strategic Role of 4-(2-Methoxyethoxy)butanoic Acid

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of 4-(2-Methoxyethoxy)butanoic acid in modern therapeutics. In modern drug discovery, the phy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of 4-(2-Methoxyethoxy)butanoic acid in modern therapeutics.

In modern drug discovery, the physical properties of a linker are just as critical as the pharmacophores they connect. 4-(2-Methoxyethoxy)butanoic acid (CAS: 935678-17-4) [1] is a highly versatile, short-chain mini-PEG carboxylic acid (PEG1-C4-acid). With a molecular weight of 162.19 g/mol , it serves as a foundational bifunctional building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the targeted PEGylation of small-molecule therapeutics.

Unlike purely aliphatic linkers that induce hydrophobicity-driven aggregation, this mini-PEG linker introduces critical ether oxygens that fundamentally alter the physicochemical behavior of the conjugated payload.

Section 1: Physicochemical Rationale & Causality

The selection of 4-(2-Methoxyethoxy)butanoic acid over standard alkyl chains (e.g., heptanoic acid) is driven by strict structure-property relationships:

  • Aqueous Solubility vs. Lipophilicity: Pure hydrocarbon chains increase the LogP of a drug, often leading to poor aqueous solubility and non-specific protein binding. The integration of the methoxyethoxy motif introduces hydrogen bond acceptors, enhancing hydrophilicity without sacrificing the flexibility required for target engagement.

  • Pharmacokinetic (PK) Modulation: Covalent attachment of PEG-like motifs physically shields the parent molecule from rapid enzymatic degradation in the plasma. Furthermore, the steric hydration sphere effectively reduces reticuloendothelial system (RES) phagocytosis, fundamentally altering the elimination pathway and extending the in vivo circulation half-life[2].

  • The PK/PD Balancing Act: While the steric hindrance introduced by PEGylation can sometimes lead to a slight reduction in raw receptor binding affinity (Pharmacodynamics), this is overwhelmingly counterbalanced by the massive increase in systemic exposure and metabolic stability (Pharmacokinetics). The net result is a significantly improved therapeutic index[3].

Section 2: Application in PROTAC Linker Engineering

In targeted protein degradation, PROTACs require a precisely calibrated linker to bridge the E3 ubiquitin ligase ligand and the Target Protein of Interest (POI) ligand. 4-(2-Methoxyethoxy)butanoic acid provides an optimized spacer length that maintains conformational flexibility[4]. It prevents the "hydrophobic collapse" often observed with purely aliphatic linkers, ensuring that the PROTAC remains extended enough to facilitate the crucial ternary complex formation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds PROTAC PROTAC Molecule (Mini-PEG Linker) PROTAC->Ternary Bridges via PEG E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitination Ternary->Ub Transfer of Ub Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Diagram 1: Mechanism of action for a PROTAC utilizing a mini-PEG linker to form a ternary complex.

Section 3: Validated Experimental Protocol

The following protocol details the bioconjugation of 4-(2-Methoxyethoxy)butanoic acid to an amine-bearing target ligand.

Causality in Reagent Selection
  • HATU over EDC/NHS: HATU is selected for its superior efficiency in coupling sterically hindered aliphatic acids. It minimizes epimerization and accelerates the formation of the highly reactive OAt-ester intermediate.

  • DIPEA (N,N-Diisopropylethylamine): Utilized as a sterically hindered, non-nucleophilic base to deprotonate the target amine without competing for the activated ester.

  • Solvent (Anhydrous DMF): Ensures complete solubilization of both the polar mini-PEG acid and the highly lipophilic drug ligands.

  • Extraction Solvent (Ethyl Acetate): Chosen because its moderate polarity effectively partitions the PEGylated product into the organic layer while leaving the highly polar DMF and urea byproducts in the aqueous wash.

Step-by-Step Methodology: Amide Coupling
  • Activation Phase: Dissolve 4-(2-Methoxyethoxy)butanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C.

  • Base & Coupling Agent Addition: Add DIPEA (3.0 eq) dropwise, followed immediately by HATU (1.2 eq). Stir the mixture at 0°C for exactly 15 minutes to allow complete formation of the active ester.

  • Ligand Conjugation: Add the amine-bearing target ligand (0.95 eq) dissolved in a minimal volume of DMF. Note: The slight substoichiometry of the amine ensures it is the limiting reagent, which drastically simplifies downstream purification.

  • Reaction Progression: Remove the ice bath, allowing the reaction to warm to ambient temperature (20-25°C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint (Critical): Withdraw a 5 µL aliquot and quench it in 100 µL of 50% Acetonitrile/Water. Analyze the sample via LC-MS. The system is self-validating: Do not proceed to the workup phase until LC-MS confirms >95% consumption of the limiting amine reagent and the appearance of the [M+H]+ product peak. If conversion is stalled, add an additional 0.2 eq of HATU/DIPEA.

  • Quenching & Extraction: Once validated, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to strip residual DMF.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure conjugated product.

Synthetic_Workflow A 4-(2-Methoxyethoxy) butanoic acid B Activation (HATU/DIPEA/DMF) A->B 0°C, 15 min C Amine Partner Addition B->C RT, 2-4 hours D LC-MS Validation (>95% Conversion) C->D Aliquot check E Prep-HPLC Purification D->E Proceed if pass

Diagram 2: Self-validating synthetic workflow for the amide coupling of the mini-PEG linker.

Section 4: Quantitative Data & Comparative Analysis

The integration of a mini-PEG linker fundamentally alters the physicochemical profile of the resulting conjugate compared to a standard pure-hydrocarbon linker of similar length[5].

Property / MetricPure Alkyl Linker (e.g., Heptanoic Acid)Mini-PEG Linker (4-(2-Methoxyethoxy)butanoic acid)Causality / Implication in Drug Design
LogP (Lipophilicity) High (>3.0)Moderate (1.0 - 1.5)Ether oxygens improve aqueous solubility and prevent off-target hydrophobic aggregation.
Conformational Flexibility ModerateHighEnhanced rotational freedom allows for optimal geometric alignment during ternary complex formation.
Plasma Stability BaselineHighThe PEG hydration sphere physically shields the amide bond from rapid enzymatic cleavage[2].
Target Affinity (PD) BaselineSlightly ReducedSteric hindrance may lower raw binding affinity, but this is offset by massive PK gains[3].
Systemic Half-Life (PK) ShortExtendedEvasion of RES phagocytosis and reduced renal clearance prolongs the therapeutic window[2].

References[1] Title: Metoxyethoxy acid | Sigma-Aldrich

Sources

Application

The Versatile Role of Bifunctional Butanoic Acid Derivatives in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Unseen Architects of Targeted Therapeutics In the intricate world of pharmaceutical drug discovery, the spotlight often shines on the warhead—the potent cytotoxic agent—or the targeting moiety, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Architects of Targeted Therapeutics

In the intricate world of pharmaceutical drug discovery, the spotlight often shines on the warhead—the potent cytotoxic agent—or the targeting moiety, such as a monoclonal antibody. However, the true elegance and efficacy of many modern therapeutics lie in the humble yet critical linker molecules that bridge these components. This guide delves into the applications of a particular class of bifunctional molecules, exemplified by 4-(2-methoxyethoxy)butanoic acid and its structural relatives, in the design and construction of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

While direct, extensive literature on the specific applications of 4-(2-methoxyethoxy)butanoic acid is nascent, its structure—a butanoic acid core providing a conjugation point, and a flexible ether-containing chain—represents a key motif in linker technology. This guide will, therefore, leverage the well-documented applications of structurally analogous linkers, particularly the acid-cleavable 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker, to provide a comprehensive and practical framework for researchers in the field. We will explore the chemical principles, step-by-step protocols, and the critical thinking behind the use of these versatile linkers in shaping the future of targeted medicine.

Part 1: Application in Antibody-Drug Conjugates (ADCs) - The Power of a Cleavable Linkage

Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's role is paramount: it must be stable enough to keep the cytotoxic payload attached to the antibody in systemic circulation, yet be able to release the payload upon internalization into the target cancer cell.

A prominent example of a linker that shares structural similarities with 4-(2-methoxyethoxy)butanoic acid is the 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker . This linker is a key component of the FDA-approved ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) .[1][2][3][4][5]

Mechanism of Action: The Acid-Labile Hydrazone Bond

The AcBut linker facilitates the conjugation of the cytotoxic payload, a calicheamicin derivative, to the monoclonal antibody via an acid-labile hydrazone bond.[2][3][5] The butanoic acid portion of the linker is first activated and reacted with lysine residues on the antibody. The acetylphenoxy group on the other end of the linker then provides a reactive carbonyl group for the formation of a hydrazone bond with a hydrazine-containing payload.

The resulting ADC circulates in the bloodstream, where the physiological pH of ~7.4 ensures the stability of the hydrazone linkage. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized into endosomes and then lysosomes. The acidic environment of the lysosomes (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, releasing the active cytotoxic payload inside the cancer cell, leading to cell death.[1]

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen (e.g., CD22, CD33) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Trafficking Payload Active Cytotoxic Payload Lysosome->Payload Linker Cleavage (Acid Hydrolysis) Apoptosis Cell Death Payload->Apoptosis

Figure 1: Mechanism of action of an ADC with an acid-cleavable linker.

Protocol: General Procedure for ADC Conjugation via Lysine Residues

This protocol provides a general framework for the conjugation of a cytotoxic payload to a monoclonal antibody using a bifunctional linker containing a carboxylic acid.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Bifunctional Linker (e.g., an NHS-ester activated form of a butanoic acid derivative)

  • Cytotoxic Payload with a reactive handle

  • Reaction Buffers (e.g., conjugation buffer, quenching buffer)

  • Solvents (e.g., DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Spectrophotometer for concentration determination

  • Mass Spectrometer for characterization

Step-by-Step Methodology:

  • Antibody Preparation:

    • Dialyze the mAb into a conjugation buffer (e.g., phosphate buffer, pH 7.5-8.0) to remove any interfering substances.

    • Determine the precise concentration of the mAb using a spectrophotometer at 280 nm.

  • Linker Activation (if necessary):

    • If the linker's carboxylic acid is not already activated, it can be converted to an N-hydroxysuccinimide (NHS) ester to facilitate reaction with lysine residues on the antibody. This is typically done by reacting the linker with NHS and a carbodiimide like EDC.

  • Conjugation Reaction:

    • Dissolve the activated linker in a suitable organic solvent like DMSO.

    • Add the activated linker solution to the mAb solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to mAb).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.

  • Payload Attachment:

    • Following the initial conjugation of the linker to the mAb, the unreacted linker is removed, typically by buffer exchange.

    • The payload, dissolved in a suitable solvent, is then added to the linker-modified mAb. The reaction conditions (pH, temperature, time) will depend on the specific chemistry of the linker and payload (e.g., formation of a hydrazone bond).

  • Quenching:

    • Add a quenching reagent (e.g., Tris or glycine) to stop the reaction by consuming any unreacted linker molecules.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using Size-Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the final concentration of the ADC.

    • Calculate the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Parameter Typical Range/Value Method of Analysis
Molar Ratio (Linker:mAb)5:1 to 10:1N/A
Reaction Time1 - 4 hoursIn-process monitoring (optional)
Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, Mass Spectrometry
Purity>95%Size-Exclusion Chromatography
Aggregates<5%Size-Exclusion Chromatography

Part 2: Potential Applications in PROteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[6][7][8] They function by inducing the degradation of a target protein of interest (POI) through the cell's own ubiquitin-proteasome system.[6][9] A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[7][10]

The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the POI.[10][11]

Conceptual Application of 4-(2-Methoxyethoxy)butanoic Acid as a PROTAC Linker

A molecule like 4-(2-methoxyethoxy)butanoic acid possesses features that make it an attractive starting point for the development of a PROTAC linker:

  • Bifunctionality: The carboxylic acid provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand.

  • Flexibility: The ether-containing chain offers conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a favorable orientation for ubiquitination.

  • Tunability: The length of the ether chain can be readily modified to optimize the distance between the two ligands, a critical parameter in PROTAC design.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Bifunctional Linker (e.g., Butanoic Acid Derivative) Linker->PROTAC Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Induces Proximity Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 2: Conceptual workflow for the design and mechanism of action of a PROTAC.

Protocol: Conceptual Workflow for Incorporating a Butanoic Acid-Based Linker into a PROTAC

This protocol outlines a conceptual workflow for the synthesis and evaluation of a PROTAC utilizing a linker derived from a molecule like 4-(2-methoxyethoxy)butanoic acid.

Phase 1: Synthesis

  • Ligand and Linker Preparation:

    • Synthesize or procure the POI ligand and the E3 ligase ligand, each with a suitable functional group for conjugation (e.g., an amine, alcohol, or alkyne).

    • Synthesize a panel of butanoic acid-based linkers with varying lengths and compositions. The carboxylic acid of the linker is typically protected during the initial coupling steps.

  • Sequential Coupling:

    • Couple one end of the linker to the POI ligand using standard coupling chemistries (e.g., amide bond formation).

    • Deprotect the other end of the linker.

    • Couple the linker-POI ligand conjugate to the E3 ligase ligand.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using techniques like flash chromatography or preparative HPLC.

    • Confirm the structure and purity of the PROTAC using NMR and mass spectrometry.

Phase 2: In Vitro Evaluation

  • Binding Assays:

    • Confirm that the synthesized PROTAC can still bind to both the POI and the E3 ligase using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation:

    • Demonstrate the formation of the ternary POI-PROTAC-E3 ligase complex using methods like size-exclusion chromatography with multi-angle light scattering (SEC-MALS) or native mass spectrometry.

  • In Vitro Degradation Assays:

    • Use cell-free systems (e.g., cell lysates) to confirm that the PROTAC can induce the ubiquitination and degradation of the POI.

Phase 3: Cellular Evaluation

  • Cellular Degradation:

    • Treat cultured cells expressing the POI with the PROTAC at various concentrations and time points.

    • Measure the levels of the POI using Western blotting or in-cell ELISA to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Selectivity:

    • Perform proteomic studies (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and ensure it is not causing the degradation of off-target proteins.

  • Functional Assays:

    • Conduct cell-based functional assays to confirm that the degradation of the POI leads to the desired biological effect (e.g., inhibition of cell proliferation, induction of apoptosis).

Conclusion

Bifunctional butanoic acid derivatives, while seemingly simple in structure, are foundational components in the construction of highly sophisticated and targeted therapeutics. Their utility as linkers in both ADCs and PROTACs underscores the critical importance of linkerology in modern drug discovery. By understanding the chemical principles behind their function and mastering the protocols for their implementation, researchers can unlock new possibilities in the development of novel treatments for a wide range of diseases. The continued exploration and optimization of linkers based on scaffolds like 4-(2-methoxyethoxy)butanoic acid will undoubtedly be a key driver of innovation in pharmaceutical sciences for years to come.

References

  • Almac. (2013, July/August). Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets. Chimica Oggi - Chemistry Today, 31(4).
  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
  • Damelas, A., & dos Santos, J. (2022).
  • Papanikolaou, P., Zampakou, M., Kourkouli, V., Zarkadoulas, A., Hamilakis, S., Koinis, S., ... & Kabanos, T. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 268.
  • Hoffmann-La Roche Inc. (1978). L-2-amino-4-(2-aminoethoxy)-butanoic acid. U.S.
  • Srinivas, R. (2010). Linker Design for Antibody–Drug Conjugates. In Antibody-Drug Conjugates and Immunotoxins (pp. 153-171). Springer.
  • Chemazone. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid. Retrieved from [Link]

  • Bristol-Myers Squibb Company. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
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  • MediciNova, Inc. (2008). Pharmaceutical compositions of isolated orthorhombic crystalline 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyric acid and methods of use. U.S.
  • Reis, A. (2022, January 10). ADC linkers: Definition and examples. ProteoGenix.
  • Zambon SpA. (1997). Pharmaceutical composition having analgesic activity. U.S.
  • Lorthiois, E., et al. (2017). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Scientific Reports, 7, 17094.
  • LookChem. (n.d.). 4-(4-Acetyl-2-Methoxyphenoxy)-butanoic Acid Ethyl Ester. Retrieved from [Link]

  • Mangano, K., Guenette, R. G., Hill, S., et al. (2025). VIPER-TACs leverage viral E3 ligases for disease-specific targeted protein degradation. Cell Chemical Biology, 32, 423–433.
  • Banik, S. M., et al. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs.
  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2023).
  • Cao, F., et al. (2022). Chemistries of bifunctional PROTAC degraders. Signal Transduction and Targeted Therapy, 7(1), 1-22.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • He, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.
  • Sun, X., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-19.
  • BPS Bioscience. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-(2-oxocyclohexyl)butanoic acid. Retrieved from [Link]

  • Semenova, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e43.
  • Wang, W. (2025, October 9).

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Method

The Versatile Building Block: Harnessing 4-(2-Methoxyethoxy)butanoic Acid in Advanced Polymer and Material Science

In the dynamic landscape of polymer and material science, the quest for novel monomers that impart unique functionalities and biocompatibility is paramount. 4-(2-Methoxyethoxy)butanoic acid emerges as a promising, yet un...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of polymer and material science, the quest for novel monomers that impart unique functionalities and biocompatibility is paramount. 4-(2-Methoxyethoxy)butanoic acid emerges as a promising, yet under-explored, bifunctional molecule poised to address critical needs in advanced material design. Its unique architecture, featuring a terminal carboxylic acid and a flexible, hydrophilic methoxyethoxy tail, offers a versatile platform for the synthesis of sophisticated polymers with tunable properties. This guide provides an in-depth exploration of the potential applications of 4-(2-Methoxyethoxy)butanoic acid, complete with detailed protocols to empower researchers in their pursuit of next-generation materials for the biomedical and pharmaceutical industries.

The insights and methodologies presented herein are synthesized from established principles in polymer chemistry and material science, drawing parallels from structurally related and well-characterized monomers. While direct literature on the polymerization of 4-(2-Methoxyethoxy)butanoic acid is nascent, its structural motifs are present in a variety of functional polymers, allowing for the rational design of experimental protocols.

The Strategic Advantage of the Methoxyethoxy Moiety

The incorporation of the 2-methoxyethoxy group into a polymer backbone or as a side chain is a well-established strategy to modulate key material properties. This functional group is known to influence:

  • Hydrophilicity and Biocompatibility: The ether linkages in the methoxyethoxy group can form hydrogen bonds with water, enhancing the hydrophilicity of the resulting polymer. This is a critical attribute for biomedical applications, as it can improve biocompatibility and reduce non-specific protein adsorption.[1][2]

  • Thermo-responsiveness: Polymers containing oligo(ethylene glycol) methyl ether side chains, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA), are known to exhibit a Lower Critical Solution Temperature (LCST).[3] This property, where the polymer undergoes a reversible phase transition from soluble to insoluble in an aqueous solution upon heating, is highly valuable for creating "smart" materials for applications like injectable drug delivery systems and smart surfaces for cell culture.[3][4]

  • Drug Solubility and Delivery: The polarity and flexible nature of the methoxyethoxy chain can enhance the solubility of hydrophobic drugs within a polymer matrix, facilitating their encapsulation and controlled release.[4][5] Methoxy-polyethoxy side-chain silastomers have been demonstrated as effective materials for controlling drug diffusion.[5]

The butanoic acid backbone provides the necessary reactive handle for polymerization, typically through its carboxylic acid group, enabling the formation of polyesters, polyamides, and other condensation polymers.

Envisioned Applications in Polymer and Material Science

Based on its chemical structure, 4-(2-Methoxyethoxy)butanoic acid is an ideal candidate for the development of a range of advanced materials:

Application Area Material Type Key Properties Conferred by 4-(2-Methoxyethoxy)butanoic Acid
Drug Delivery Biodegradable Polyesters, Hydrogels, PolymersomesBiocompatibility, Controlled Release, Enhanced Drug Loading, Potential Thermo-responsiveness
Tissue Engineering Biodegradable Scaffolds, Bio-inks for 3D PrintingBiocompatibility, Controlled Degradation Rate, Support for Cell Adhesion and Growth
Smart Surfaces Thermo-responsive Polymer BrushesSwitchable Hydrophilicity, Controlled Cell Adhesion and Detachment
Biomedical Coatings Antifouling Coatings for Medical DevicesReduced Protein Adsorption, Improved Biocompatibility

Experimental Protocols: A Gateway to Innovation

The following protocols are designed to serve as a robust starting point for researchers looking to explore the utility of 4-(2-Methoxyethoxy)butanoic acid in polymer synthesis. These methods are adapted from established procedures for structurally similar monomers.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester using 4-(2-Methoxyethoxy)butanoic acid and a diol, such as 1,6-hexanediol. This method is analogous to the synthesis of other succinate-based polyesters.[6]

Workflow for Polyester Synthesis:

cluster_0 Monomer Preparation & Charging cluster_1 Polycondensation Reaction cluster_2 Purification cluster_3 Characterization Monomers 4-(2-Methoxyethoxy)butanoic acid + Diol (e.g., 1,6-hexanediol) Reactor Charge to Reactor Monomers->Reactor Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor Stage1 Initial Esterification (Inert Atmosphere, ~180-200°C) Reactor->Stage1 Stage2 High Vacuum Polycondensation (Increased Temp, ~220-240°C) Stage1->Stage2 Dissolution Dissolve in Solvent (e.g., Chloroform) Stage2->Dissolution Precipitation Precipitate in Non-solvent (e.g., Cold Methanol) Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis FTIR, NMR, GPC, DSC Drying->Analysis

Caption: Workflow for polyester synthesis via melt polycondensation.

Materials:

  • 4-(2-Methoxyethoxy)butanoic acid

  • 1,6-Hexanediol (or other suitable diol)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • High-purity nitrogen or argon gas

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Inert gas inlet and outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Monomer Charging: In a clean, dry three-necked flask equipped with a mechanical stirrer and an inert gas inlet, add equimolar amounts of 4-(2-Methoxyethoxy)butanoic acid and 1,6-hexanediol.

  • Catalyst Addition: Add the catalyst (e.g., Sb₂O₃) at a concentration of approximately 200-250 ppm relative to the total monomer weight.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

  • Initial Esterification: Gradually heat the reaction mixture to 180-200°C with constant stirring. Water will be evolved as a byproduct of the esterification reaction and should be removed via the condenser. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the initial esterification, gradually increase the temperature to 220-240°C while slowly applying a high vacuum (e.g., <1 Torr). The increased temperature and vacuum will facilitate the removal of byproducts and drive the polymerization reaction towards a higher molecular weight. The viscosity of the reaction mixture will noticeably increase. Continue this stage for 8-24 hours.

  • Polymer Isolation: Cool the reactor to room temperature. Dissolve the resulting polymer in a suitable solvent such as chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of a non-solvent like cold methanol while stirring vigorously.

  • Washing and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers or oligomers. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

The synthesized polyester should be characterized using standard analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Protocol 2: Synthesis of a Thermo-responsive Polymer via RAFT Polymerization

This protocol describes the synthesis of a polymer with a thermo-responsive side chain derived from a methacrylate-functionalized 4-(2-Methoxyethoxy)butanoic acid. This requires a preliminary step to synthesize the monomer.

Workflow for Thermo-responsive Polymer Synthesis:

cluster_0 Monomer Synthesis cluster_1 RAFT Polymerization cluster_2 Purification & Isolation cluster_3 Characterization Reactants 4-(2-Methoxyethoxy)butanoic acid + Methacryloyl Chloride Reaction Esterification Reaction Reactants->Reaction Purification Purify Monomer Reaction->Purification Components Monomer, RAFT Agent, Initiator, Solvent Schlenk Add to Schlenk Flask Components->Schlenk Degas Degas (Freeze-Pump-Thaw) Schlenk->Degas Polymerize Polymerize at 60-70°C Degas->Polymerize Quench Quench Polymerization Polymerize->Quench Precipitate Precipitate in Non-solvent (e.g., Cold Diethyl Ether) Quench->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Analysis NMR, GPC, UV-Vis (for LCST) Filter_Dry->Analysis

Caption: Workflow for RAFT polymerization of a functionalized monomer.

Part A: Monomer Synthesis - Methacryloyl Ester of 4-(2-Methoxyethoxy)butanoic Acid

This is a standard esterification reaction and should be performed with appropriate safety precautions.

Part B: RAFT Polymerization

This protocol is adapted from the polymerization of similar methoxyethoxy-functionalized methacrylates.[3]

Materials:

  • Synthesized methacryloyl ester of 4-(2-Methoxyethoxy)butanoic acid

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-Dioxane)

  • Diethyl ether (for precipitation)

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and hotplate

  • Syringes and needles

Procedure:

  • Component Charging: In a Schlenk flask, dissolve the synthesized monomer, RAFT agent (CPADB), and initiator (AIBN) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: After backfilling with nitrogen or argon, place the Schlenk flask in a preheated oil bath at 60-70°C and stir. The polymerization time will depend on the desired monomer conversion and can be monitored by taking aliquots for NMR analysis.

  • Quenching: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Dilute the polymer solution with a small amount of a suitable solvent (e.g., THF) and precipitate it into a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.

Characterization:

  • NMR Spectroscopy: To confirm the polymer structure and calculate monomer conversion.

  • GPC: To determine the molecular weight and polydispersity index, which should be low for a controlled polymerization.

  • UV-Vis Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) by monitoring the change in transmittance of a dilute aqueous polymer solution as a function of temperature.

Conclusion and Future Outlook

4-(2-Methoxyethoxy)butanoic acid represents a valuable and versatile building block for the creation of advanced functional polymers. Its unique combination of a reactive carboxylic acid and a hydrophilic, potentially thermo-responsive side chain opens up a myriad of possibilities for designing materials with tailored properties for biomedical and pharmaceutical applications. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this exciting monomer. As the demand for sophisticated, biocompatible, and "smart" materials continues to grow, it is anticipated that 4-(2-Methoxyethoxy)butanoic acid and its derivatives will play an increasingly important role in the future of material science.

References

  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Körber, M., & Bodmeier, R. (1998). Methoxy-polyethoxy side-chain silastomers as materials controlling drug delivery by diffusion flux. Journal of Controlled Release, 54(3), 273–282. Retrieved from [Link]

  • Adiseshaiah, P., et al. (2010). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 1, 407-426. Retrieved from [Link]

  • Prajapati, V. D., Jani, G. K., & Khutliwala, T. A. (2013). Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology, 6(5), 548-554. Retrieved from [Link]

  • Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews, 116(4), 2602–2663. Retrieved from [Link]

  • Koller, M. (2021). Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications. Molecules, 26(11), 3115. Retrieved from [Link]

  • Bikiaris, D. N. (n.d.). Biocompatible polymers. BikiarisLab. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of 4-(2-Methoxyethoxy)butanoic Acid in Complex Biological Matrices

Abstract This application note presents a comprehensive guide for the quantitative analysis of 4-(2-Methoxyethoxy)butanoic acid in complex biological matrices, such as plasma and urine. Due to its structural characterist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 4-(2-Methoxyethoxy)butanoic acid in complex biological matrices, such as plasma and urine. Due to its structural characteristics—a short-chain carboxylic acid with an ether linkage—this analyte requires robust analytical strategies to achieve accurate and reproducible quantification. We provide detailed protocols for two primary methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The rationale behind key experimental choices, from sample preparation to instrumental parameters, is thoroughly discussed. Furthermore, this document outlines the necessary steps for method validation in accordance with international guidelines to ensure data integrity and reliability, making it an essential resource for researchers in drug metabolism, pharmacokinetics, and related fields.

Introduction: The Analytical Challenge

4-(2-Methoxyethoxy)butanoic acid is a polar, low molecular weight compound whose accurate quantification in biological fluids is often complicated by its high water solubility and potential for matrix effects. Direct analysis is frequently hampered by poor retention on conventional reversed-phase liquid chromatography columns and insufficient volatility for gas chromatography. Therefore, tailored sample preparation and analytical techniques are paramount. This guide provides two validated approaches to address these challenges, offering flexibility based on available instrumentation and specific research needs.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and throughput.[1] For polar carboxylic acids like 4-(2-Methoxyethoxy)butanoic acid, derivatization is often employed to enhance chromatographic retention and ionization efficiency.

Rationale for Derivatization

Direct analysis of short-chain fatty acids and their derivatives by LC-MS can be challenging due to their high polarity and poor retention on reversed-phase columns.[2] Derivatization with a reagent such as 3-nitrophenylhydrazine (3-NPH) converts the carboxylic acid into a less polar, more hydrophobic derivative. This improves retention on C18 columns and introduces a readily ionizable moiety, significantly enhancing detection sensitivity in mass spectrometry, particularly in negative electrospray ionization (ESI) mode.[2][3][4]

Experimental Workflow: LC-MS/MS

The overall workflow for the LC-MS/MS analysis is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Derivatization Derivatization with 3-NPH Protein_Precipitation->Derivatization Extraction Liquid-Liquid Extraction (e.g., with MTBE) Derivatization->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation Reversed-Phase LC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for 4-(2-Methoxyethoxy)butanoic acid analysis.

Detailed Protocol: LC-MS/MS

2.3.1. Sample Preparation

  • Sample Thawing and Internal Standard Spiking: Thaw biological samples (e.g., plasma, urine) on ice. To 100 µL of sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte). The IS is crucial for correcting for variability during sample preparation and analysis.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 200 mM 3-NPH·HCl in 50% aqueous methanol and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in 50% aqueous methanol with 6% pyridine. Vortex and incubate at 40°C for 30 minutes.[5]

  • Quenching: Quench the reaction by adding 50 µL of 1% formic acid.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.[6][7] Transfer the upper organic layer to a new tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2.3.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating the 3-NPH derivative.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35-40°C.

  • Ionization Mode: ESI Negative.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ of the derivatized analyte, and product ions will be characteristic fragments, such as m/z 137 which corresponds to a fragment of the 3-NPH moiety.[4]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative approach, particularly when dealing with complex matrices where it can provide excellent chromatographic resolution. However, for polar and non-volatile compounds like 4-(2-Methoxyethoxy)butanoic acid, derivatization is mandatory to increase volatility and thermal stability.[8][9]

Rationale for Derivatization

Silylation is a common and effective derivatization technique for carboxylic acids in GC.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) ester, which is amenable to GC analysis.[10]

Experimental Workflow: GC-MS

The workflow for GC-MS analysis is outlined in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Dry_Down Dry Down LLE->Dry_Down Derivatization Derivatization with BSTFA Dry_Down->Derivatization GC_Separation Capillary GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/Scan Mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: GC-MS workflow for 4-(2-Methoxyethoxy)butanoic acid analysis.

Detailed Protocol: GC-MS

3.3.1. Sample Preparation

  • Sample Acidification and Internal Standard Spiking: To 100 µL of sample, add 10 µL of internal standard and acidify with an appropriate acid (e.g., HCl) to a pH < 2. This ensures the analyte is in its protonated form for efficient extraction.[7]

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes. A study on the structurally similar (2-methoxyethoxy)acetic acid found that ethyl acetate provided high recovery in LLE.[11]

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water, as silylation reagents are moisture-sensitive.[10]

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Cap the vial tightly and heat at 60-70°C for 30 minutes.[10]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

3.3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer.

  • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) for targeted quantification, or full scan mode for method development and qualitative analysis.

Method Validation

A rigorous method validation is essential to ensure the reliability of the quantitative data.[1] The validation should be performed according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[12][13][14][15][16][17]

Key validation parameters are summarized in the table below:

Validation ParameterAcceptance CriteriaPurpose
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures the method can differentiate the analyte from other matrix components.[16]
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at LLOQ).Establishes the concentration range over which the assay is accurate and precise.
Accuracy & Precision Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision (RSD): ≤15% (≤20% at LLOQ). Evaluated at LLOQ, low, mid, and high QC levels.Assesses the closeness of measured values to the true value and the reproducibility of the method.[1][16]
Limit of Detection (LOD) Typically determined as a signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.[17]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio typically ≥ 10).The lowest concentration that can be measured with confidence.[17]
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.Evaluates the ion suppression or enhancement caused by co-eluting matrix components.
Stability Analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Ensures the analyte concentration does not change during sample handling and storage.

Conclusion

This application note provides two robust and reliable methods for the quantitative analysis of 4-(2-Methoxyethoxy)butanoic acid in complex biological matrices. The LC-MS/MS method with 3-NPH derivatization offers superior sensitivity and is generally preferred for bioanalytical applications. The GC-MS method with silylation serves as a strong alternative, providing excellent separation efficiency. The choice between these methods will depend on the specific requirements of the study, matrix complexity, and available instrumentation. Adherence to the detailed protocols and rigorous method validation as outlined will ensure the generation of high-quality, reproducible, and defensible data for drug development and research professionals.

References

  • FDA issues final guidance on bioanalytical method valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • LC/MS/MS Method Package for Short Chain F
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). MDPI.
  • LC-MS Quantification of Short-Chain Fatty Acids in Serum.
  • Acids: Derivatiz
  • Bioanalytical Method Valid
  • High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain F
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Development of a generic method to the solid-phase extraction of acidic compounds
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent.
  • Quality Guidelines. ICH.
  • Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. (2017). Symbiosis.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals. PMC - NIH.
  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009). Agilent.
  • Solid-phase extraction. Wikipedia.
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Derivatiz
  • Solid-Phase Extraction (SPE) Method Development.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023).
  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Lirias.
  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. SpectraBase.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins
  • Liquid-Liquid Extraction of Polar Organic Compounds. (2020).
  • analytical methods. Vertex AI Search.
  • 4-(2-methoxyethoxy)butanoic acid. Sigma-Aldrich.
  • Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. (2005). PubMed.
  • Butanoic acid, 4-methoxy-, methyl ester. the NIST WebBook.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI.
  • Simplified Analysis of Aqueous Short Chain F
  • Salient features of the GC-MS data for the carboxylic acid fraction...
  • An Alternate and Simplified GC–MS Approach for Characterization of Volatile Fatty Acids (VFAs)
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. (2021). Edith Cowan University.

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Method

Gas Chromatography-Mass Spectrometry (GC-MS) for 4-(2-Methoxyethoxy)butanoic acid analysis.

An in-depth technical guide and application protocol for the quantitative analysis of 4-(2-Methoxyethoxy)butanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Context & Analytical Challenges 4-(2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application protocol for the quantitative analysis of 4-(2-Methoxyethoxy)butanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Context & Analytical Challenges

4-(2-Methoxyethoxy)butanoic acid (CAS 935678-17-4) is a highly hydrophilic, short-chain ether carboxylic acid. It is prominently utilized as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), PEGylation reagents, and as a critical intermediate in active pharmaceutical ingredient (API) synthesis.

Direct GC-MS analysis of this molecule is thermodynamically and chromatographically prohibitive. The terminal carboxylic acid moiety contains an active hydrogen atom that induces strong intermolecular hydrogen bonding, leading to the formation of stable dimers in the gas phase. Furthermore, the high polarity of the free acid causes severe adsorption to active silanol groups on the GC column and inlet liner[1]. Macroscopically, this manifests as extreme peak tailing, poor resolution, thermal degradation, and a non-linear detector response. To abrogate these effects, chemical derivatization is mandatory.

The Causality of Derivatization: Silylation vs. Alkylation

To achieve volatilization, the active hydrogen must be replaced to lower the boiling point and neutralize the molecule's polarity[2]. Two primary pathways exist:

  • Alkylation (Methyl Esterification): Utilizes methanolic Boron Trifluoride (BF3/MeOH) to form a methyl ester. While the resulting derivative is highly stable, the reaction is highly sensitive to aqueous micro-environments and requires extended heating.

  • Silylation (TMS Esterification): Utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We select silylation for this protocol due to its rapid reaction kinetics, quantitative yield, and the generation of highly diagnostic, high-mass fragments in Electron Ionization (EI) MS.

Mechanistic Insight: BSTFA alone can struggle to derivatize sterically hindered or strongly hydrogen-bonded acids. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is a critical experimental choice. TMCS acts as a catalyst by increasing the electrophilicity of the silyl donor intermediate, driving the reaction to 100% completion even for moderately reactive functional groups[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs a structural homolog, 2-(2-Methoxyethoxy)acetic acid, as an Internal Standard (IS). Because the IS shares the exact ether-linkage chemistry and carboxylic acid moiety as the target analyte, any matrix suppression, moisture contamination, or derivatization failure will affect both molecules equally.

Workflow A 1. Sample Aliquot 4-(2-Methoxyethoxy)butanoic acid B 2. Internal Standard Addition 2-(2-Methoxyethoxy)acetic acid A->B C 3. Anhydrous Evaporation N2 Stream to remove moisture B->C D 4. Silylation Reaction BSTFA + 1% TMCS at 70°C C->D E 5. GC-MS Injection 1 µL Splitless/Split D->E F 6. Data Acquisition EI Mode (SCAN/SIM) E->F

Fig 1. Self-validating sample preparation and derivatization workflow for GC-MS analysis.
Step-by-Step Methodology
  • Sample Preparation: Aliquot 100 µL of the sample extract (in a volatile organic solvent like acetonitrile or ethyl acetate) into a 2 mL deactivated glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of the IS solution (2-(2-Methoxyethoxy)acetic acid at 100 µg/mL). Causality: This establishes the baseline ratio for the self-validating quantitation loop.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen (N2) at 35°C. Causality: Silylating reagents are extremely sensitive to water. Trace moisture will rapidly hydrolyze BSTFA and destroy the TMS derivatives[3].

  • Derivatization: Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed immediately by 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 45 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure-induced volume variations in the syringe.

Instrumental Parameters & Data Acquisition

To prevent the ether oxygens of the analyte from chelating with active sites in the GC inlet, an Ultra-Inert, deactivated borosilicate glass liner with glass wool is mandatory.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed profile; optimal for semi-volatile TMS esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the thermal gradient.
Injection 1 µL, Split 10:1, 250°CPrevents column overloading while ensuring rapid, flash vaporization.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Focuses the solvent band, then rapidly elutes the target derivative.
Transfer Line 280°CPrevents cold-spot condensation of the eluting analyte before the MS.
Ion Source EI (73 eV), 230°CStandard ionization energy for reproducible fragmentation.

Mass Spectrometry Fragmentation Pathway

Upon derivatization, the molecular weight (MW) of 4-(2-Methoxyethoxy)butanoic acid shifts from 162.18 g/mol to 234.36 g/mol . In Electron Ionization (EI), the molecular ion [M]+ is typically weak. Instead, quantitation relies on highly specific fragmentation pathways.

The loss of a methyl group from the trimethylsilyl moiety yields a highly stable and abundant [M - CH3]+ ion at m/z 219 . This high-mass ion is chosen as the quantifier because it is virtually immune to background noise from column bleed (which typically produces m/z 73 and 207).

Fragmentation M1 Free Acid (MW: 162.18) Highly Polar, H-Bonding R1 BSTFA + TMCS Catalytic Silylation M1->R1 Removes active H M2 TMS Ester (MW: 234.36) Volatile, Thermally Stable R1->M2 Adds TMS group F1 m/z 219 [M - CH3]+ M2->F1 Loss of methyl F2 m/z 117 [COOTMS]+ M2->F2 Alpha-cleavage F3 m/z 73 [TMS]+ M2->F3 Silyl cation F4 m/z 59 [CH3-O-CH2-CH2]+ M2->F4 Ether cleavage

Fig 2. Derivatization conversion and primary EI-MS fragmentation pathways of the TMS ester.

Table 2: Analyte and Internal Standard SIM Parameters

CompoundTarget Ion (Quantifier)Qualifier IonsExpected RT (min)
2-(2-Methoxyethoxy)acetic acid-TMS (IS) m/z 191 m/z 117, 89~6.2
4-(2-Methoxyethoxy)butanoic acid-TMS m/z 219 m/z 117, 59~8.5

System Suitability & Closed-Loop Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be programmed into the data processing method:

  • Derivatization Efficiency Check (The m/z 162 rule): The method must extract m/z 162 (the molecular weight of the underivatized free acid) from the background SCAN data. If a peak is detected at m/z 162, it indicates incomplete silylation. The system should automatically flag the run, prompting the analyst to verify reagent integrity (BSTFA moisture contamination).

  • Internal Standard Area Stability: The absolute peak area of the IS (m/z 191) must not deviate by more than ±15% across the batch. A sudden drop indicates water ingress into the autosampler vial, which hydrolyzes the TMS derivatives back to free acids.

  • Chromatographic Integrity: The tailing factor for the m/z 219 peak must be < 1.5. A value > 1.5 indicates that the GC inlet liner has developed active sites and must be replaced.

References

  • Common Methods of Derivatization. Chemistry LibreTexts.[Link][1]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-(2-Methoxyethoxy)butanoic Acid

Welcome to the technical support center for the purification of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this polar, hydrophilic molecule. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Initial Assessment of Crude Material

Before any purification attempt, a thorough characterization of the crude product is paramount. This initial analysis informs the selection of the most effective purification strategy, saving valuable time and resources.

FAQs: Characterizing Your Crude Product

Q1: What are the most probable impurities in my crude 4-(2-Methoxyethoxy)butanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: If synthesized via oxidation of 4-(2-methoxyethoxy)butan-1-ol, residual alcohol is a common impurity.

  • Reaction Intermediates: The corresponding aldehyde, 4-(2-methoxyethoxy)butanal, can be present if the oxidation is incomplete.[1][2]

  • Byproducts: Side reactions, such as esterification between the product and any residual starting alcohol, can occur, especially under acidic conditions.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., ethyl acetate, dichloromethane, methanol) are almost always present.

  • Reagents: Traces of acids, bases, or oxidizing agents used during the synthesis may persist after the initial workup.

Q2: Which analytical techniques are best for assessing the purity of my crude sample?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the relative molar ratios of the desired product to organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents and lower-boiling point starting materials. Derivatization may be necessary to increase the volatility of the carboxylic acid.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating and identifying non-volatile or thermally sensitive impurities. A reversed-phase C18 column with an acidic mobile phase modifier is a good starting point.[4][5]

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific problems encountered during the purification of 4-(2-Methoxyethoxy)butanoic acid, providing probable causes and actionable solutions.

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking or "tailing" severely on a standard silica gel column. What is happening and how can I fix it?

Probable Cause: As a carboxylic acid, your compound is highly polar and acidic. The acidic proton strongly and often irreversibly interacts with the silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, leading to poor peak shape and low recovery.

Solution:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to your eluent system. The added acid protonates the silanol groups, rendering them less interactive, and suppresses the deprotonation of your carboxylic acid, allowing it to elute as a sharp, well-defined band.

  • Consider an Alternative Stationary Phase: If streaking persists, switching to a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol can be effective.

Q2: I'm using reversed-phase (C18) flash chromatography, but my compound elutes in the void volume with the solvent front. How can I achieve retention?

Probable Cause: Your compound is too polar for traditional reversed-phase chromatography. The ether and carboxylic acid functionalities make it highly hydrophilic, causing it to have a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar C18 stationary phase.[6]

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating very polar compounds.[6][7] In HILIC, a polar stationary phase (like bare silica, amine, or diol) is used with a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[7]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a more hydrophobic complex with your deprotonated carboxylic acid, increasing its retention on a C18 column. This is often more suitable for analytical HPLC than preparative flash chromatography due to the difficulty of removing the reagent from the final product.

  • Employ Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like an amine-bonded silica) with reversed-phase solvents. Water becomes the strong eluting solvent, providing excellent retention for highly polar molecules.[7]

Troubleshooting Guide: Distillation & Crystallization

Q1: My compound appears to be decomposing or polymerizing when I attempt distillation, even under vacuum. Why?

Probable Cause: Carboxylic acids can be susceptible to thermal degradation, including decarboxylation or anhydride formation at elevated temperatures. The presence of trace impurities can sometimes catalyze this decomposition.

Solutions:

  • Use a Lower Vacuum: Employ a high-vacuum pump to lower the boiling point as much as possible, minimizing thermal stress.

  • Short-Path Distillation: For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance from the heated surface to the condensation surface.

  • Avoid High Temperatures: Ensure the heating mantle temperature is only slightly above the boiling point of the liquid to prevent localized overheating.

Q2: My product is a liquid at room temperature, making crystallization difficult. It just "oils out." What can I do?

Probable Cause: The compound has a low melting point and/or high solubility in the chosen solvent system. Impurities can also suppress crystallization.

Solutions:

  • Low-Temperature Crystallization: Attempt crystallization at very low temperatures (e.g., -20°C to -78°C) using a solvent in which the compound is only sparingly soluble at those temperatures (e.g., diethyl ether, pentane, or mixtures with a co-solvent).

  • Solvent Selection: Experiment with a wide range of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold.[8]

  • Form a Salt: Convert the carboxylic acid to a crystalline salt by reacting it with a suitable base (e.g., sodium hydroxide, ammonia, or an organic amine). The salt can be purified by recrystallization and then converted back to the free acid by acidification.[8] This is a highly effective method for purifying carboxylic acids.

Section 3: Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude 4-(2-Methoxyethoxy)butanoic acid.

Purification_Workflow Start Crude Product Assess Assess Purity & Impurity Profile (NMR, LC-MS, GC-MS) Start->Assess IsMajorImpurityNeutral Major Impurity Neutral/Basic? Assess->IsMajorImpurityNeutral LLE Perform Liquid-Liquid Extraction (Base Wash) IsMajorImpurityNeutral->LLE Yes IsLiquid Product is Liquid IsMajorImpurityNeutral->IsLiquid No AcidifyExtract Acidify & Extract Product LLE->AcidifyExtract CheckPurity1 Purity > 95%? AcidifyExtract->CheckPurity1 CheckPurity1->IsLiquid No End Pure Product CheckPurity1->End Yes Distill Vacuum Distillation IsLiquid->Distill Chromatography Column Chromatography (See Table 1) IsLiquid->Chromatography If distillation fails CheckPurity2 Purity > 98%? Distill->CheckPurity2 CheckPurity2->Chromatography No CheckPurity2->End Yes Chromatography->End

Sources

Optimization

Technical Support Center: Resolving and Removing Impurities from 4-(2-Methoxyethoxy)butanoic Acid Samples

Welcome to the technical support center for the purification of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities and purification of 4-(2-Methoxyethoxy)butanoic acid.

Q1: What are the likely impurities in a sample of 4-(2-Methoxyethoxy)butanoic acid synthesized via Williamson ether synthesis?

A1: The synthesis of 4-(2-Methoxyethoxy)butanoic acid, often involving a Williamson ether synthesis, can introduce several types of impurities.[1][2] Understanding these potential contaminants is the first step in devising an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual starting materials. These include 2-methoxyethanol and a 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate).

  • Side Products: An E2 elimination reaction can compete with the desired SN2 substitution, especially if the alkyl halide is sterically hindered, leading to the formation of alkenes.[1][3]

  • Solvent Residues: The solvents used in the reaction (e.g., acetonitrile, N,N-dimethylformamide) or work-up (e.g., diethyl ether, ethyl acetate) can be present in the final product if not completely removed.[2]

  • Byproducts from Hydrolysis: If an ester was used as the starting material for the butanoic acid chain, incomplete hydrolysis will result in the corresponding ester as an impurity. Conversely, if the reaction is not carefully controlled, hydrolysis of the nitrile precursor (if used) can lead to amide intermediates.[4]

Q2: What analytical techniques are most suitable for identifying and quantifying impurities in my 4-(2-Methoxyethoxy)butanoic acid sample?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main compound and identification of impurities.[5][6] Characteristic signals for common impurities, such as the ethoxy group of a starting ester or vinyl protons from elimination byproducts, can be readily identified.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[7][8] Due to the polar nature of carboxylic acids, reversed-phase chromatography is a common choice.[9] Since 4-(2-Methoxyethoxy)butanoic acid lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) is often employed.[8][10] For enhanced sensitivity, pre-column derivatization to introduce a chromophoric or fluorophoric tag can be utilized.[11]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information for the parent compound and any impurities, aiding in their identification.[5][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid functional group (broad O-H stretch around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹).[6] It can also indicate the presence of ester impurities (C=O stretch around 1715-1735 cm⁻¹).[6]

Q3: What is the most effective general purification strategy for 4-(2-Methoxyethoxy)butanoic acid?

A3: A combination of liquid-liquid extraction followed by either distillation or chromatography is typically the most effective approach. The choice depends on the nature of the impurities and the desired scale of purification.

  • Acid-Base Extraction: This is a fundamental and highly effective first step to separate the acidic product from neutral and basic impurities.[12][13] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The deprotonated carboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.[12][13]

  • Final Purification: Following extraction, residual impurities can be removed by:

    • Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an efficient purification method for this liquid carboxylic acid.[12]

    • Column Chromatography: For impurities with similar boiling points, column chromatography is the preferred method.[14] Given the polarity of the target compound, reversed-phase chromatography using a C18 stationary phase is often successful.[9]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during the purification of 4-(2-Methoxyethoxy)butanoic acid.

Troubleshooting Issue 1: My NMR spectrum shows residual starting materials (2-methoxyethanol and/or an alkyl halide).
  • Causality: This indicates an incomplete reaction or inefficient initial work-up. These polar starting materials may not have been fully removed by simple solvent washes.

  • Step-by-Step Protocol:

    • Perform an Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The 4-(2-Methoxyethoxy)butanoic acid will be deprotonated and move into the aqueous layer. The unreacted 2-methoxyethanol and alkyl halide will remain in the organic layer.

    • Separate the aqueous layer and wash it once more with fresh organic solvent to remove any lingering impurities.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic (check with litmus paper). The carboxylic acid will precipitate or form an oil.

    • Extract the purified product back into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[12]

Troubleshooting Issue 2: My sample has a persistent solvent odor and the NMR shows characteristic solvent peaks.
  • Causality: High-boiling point solvents like DMF or DMSO can be difficult to remove completely by simple evaporation.

  • Step-by-Step Protocol:

    • Azeotropic Removal: For solvents like DMF, co-evaporation with a lower-boiling point solvent like toluene can be effective. Add toluene to the sample and evaporate under reduced pressure. Repeat this process several times.

    • High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can effectively remove residual high-boiling solvents.

    • Aqueous Wash: Dissolve the product in a water-immiscible solvent (e.g., ethyl acetate) and wash repeatedly with water. Solvents like DMF and DMSO are water-soluble and will be partitioned into the aqueous phase. Follow with a brine wash to aid in the removal of water from the organic layer.

Troubleshooting Issue 3: Recrystallization attempts result in an oil or fail to produce crystals.
  • Causality: "Oiling out" during recrystallization is a common problem, especially with compounds that have low melting points or when the cooling is too rapid.[14] The presence of impurities can also inhibit crystal formation.[14] 4-(2-Methoxyethoxy)butanoic acid is a liquid at room temperature, so traditional recrystallization is not applicable. However, if you have a solid derivative, this advice applies.

  • Step-by-Step Protocol for Solid Derivatives:

    • Optimize Solvent System: The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[14] Perform small-scale solvent screening to identify a suitable system.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of an oil.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[14]

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[14]

Troubleshooting Issue 4: Column chromatography yields poor separation or significant tailing of the product peak.
  • Causality: Carboxylic acids can interact strongly with silica gel, leading to peak tailing. The polarity of the eluent may also be inappropriate for effective separation.

  • Step-by-Step Protocol:

    • Modify the Mobile Phase: To reduce tailing on silica gel, add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the eluent system.[15] This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica surface.[16]

    • Consider Reversed-Phase Chromatography: For polar compounds like 4-(2-Methoxyethoxy)butanoic acid, reversed-phase chromatography on a C18-functionalized silica gel is often more effective.[9] A typical eluent system would be a gradient of water and acetonitrile or methanol.[9]

    • Ion-Exchange Chromatography: Anion-exchange chromatography can also be a powerful technique for purifying carboxylic acids. The acidic compound will bind to the resin and can be eluted by changing the pH or ionic strength of the mobile phase.[17]

Section 3: Visualization & Data

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method for 4-(2-Methoxyethoxy)butanoic acid.

Purification_Strategy start Crude 4-(2-Methoxyethoxy)butanoic Acid extraction Acid-Base Extraction start->extraction analysis1 Analyze Purity (NMR, HPLC) extraction->analysis1 distillation Fractional Distillation analysis1->distillation Impurities have different boiling points chromatography Column Chromatography analysis1->chromatography Impurities have similar boiling points final_product Pure Product distillation->final_product chromatography->final_product

Caption: Decision tree for purification method selection.

Comparison of Purification Techniques
Method Principle Best For Removing Advantages Disadvantages
Acid-Base Extraction Differential solubility in acidic and basic aqueous solutions.[12][13]Neutral and basic impurities, unreacted starting materials.High capacity, cost-effective, good for initial cleanup.May not remove acidic impurities.
Fractional Distillation Separation based on differences in boiling points.[12]Impurities with significantly different volatilities.Scalable, can be very efficient for the right mixture.Requires thermally stable compounds, not effective for azeotropes.
Column Chromatography (Normal Phase) Adsorption onto a polar stationary phase (e.g., silica gel).Less polar impurities.Widely applicable.Can lead to peak tailing for carboxylic acids without mobile phase modifiers.[16]
Column Chromatography (Reversed-Phase) Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]More polar impurities.Excellent for polar analytes like carboxylic acids.Higher cost of stationary phases compared to silica gel.
Ion-Exchange Chromatography Reversible binding to a charged stationary phase.[17]Neutral and similarly charged impurities.Highly selective for charged molecules.Can require specific buffer systems.

References

  • Albet, J., Malmary, G., & Putranto, A. (n.d.). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Scite.ai. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. SpectraBase. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Addressing stability issues of 4-(2-Methoxyethoxy)butanoic acid in various solvents

Welcome to the technical support center for 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in various experimental settings. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your work.

Introduction to the Stability of 4-(2-Methoxyethoxy)butanoic Acid

4-(2-Methoxyethoxy)butanoic acid is a bifunctional molecule containing both a carboxylic acid and an ether linkage. This structure makes it a versatile building block in chemical synthesis but also presents specific stability considerations. The primary points of potential degradation are the ether bond, which can be susceptible to cleavage under certain conditions, and the carboxylic acid group, which can undergo various reactions. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will walk you through the key stability aspects of 4-(2-Methoxyethoxy)butanoic acid, providing a framework for troubleshooting and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(2-Methoxyethoxy)butanoic acid?

A1: The two main functional groups susceptible to degradation are the ether linkage and the carboxylic acid. The most probable degradation pathways are:

  • Acid-Catalyzed Hydrolysis of the Ether Bond: While ethers are generally stable, they can be cleaved under strong acidic conditions, especially at elevated temperatures.[1] This would result in the formation of 4-hydroxybutanoic acid and 2-methoxyethanol.

  • Oxidative Degradation: The ether linkage can be susceptible to oxidation, potentially forming hydroperoxides that can further decompose. Glycols, which are structurally related, are known to oxidize into smaller carboxylic acids.[2]

Q2: In which types of solvents is 4-(2-Methoxyethoxy)butanoic acid most stable?

A2: For general use and short-term storage in solution, polar aprotic solvents are recommended. The choice of solvent can significantly impact the stability of the compound. Here is a summary of recommended solvents:

Solvent CategoryExamplesSuitability for 4-(2-Methoxyethoxy)butanoic Acid
Polar Aprotic Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Highly Recommended: These solvents are less likely to participate in degradation reactions.
Polar Protic Water, Methanol, EthanolUse with Caution: While the compound is soluble in these, the presence of acidic or basic impurities, or exposure to high temperatures, could promote hydrolysis.
Non-Polar Toluene, HexaneNot Generally Recommended: Solubility is likely to be limited due to the polar nature of the carboxylic acid and ether groups.

Q3: What are the recommended storage conditions for this compound?

A3: 4-(2-Methoxyethoxy)butanoic acid should be stored at room temperature in a tightly closed container, in a dry and well-ventilated area.[3][4] For long-term storage, refrigeration may be considered to minimize any potential for slow degradation.

Q4: Can pH changes in my solution affect the stability of 4-(2-Methoxyethoxy)butanoic acid?

A4: Yes, extremes in pH can promote degradation. Strong acidic conditions can lead to the cleavage of the ether bond.[1] While the ether is generally stable to base, the overall stability of your experimental system could be compromised under strongly alkaline conditions. It is advisable to maintain a near-neutral pH unless the reaction conditions require otherwise.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in my chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent, temperature, or pH.Prepare samples fresh and at low temperatures. Ensure the pH of your sample and mobile phase is controlled. Consider using a more inert solvent for sample preparation.
Loss of compound over time in my stock solution. Slow degradation in the storage solvent.Re-evaluate your choice of solvent for stock solutions. Polar aprotic solvents are generally preferred. Store stock solutions at a lower temperature (e.g., 4°C or -20°C) and protect from light.
Inconsistent results in bioassays or other functional experiments. Degradation of the active compound, leading to lower effective concentrations.Perform a stability check of the compound in your assay medium under the experimental conditions (time, temperature, pH). This can be done by analyzing samples at different time points by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify potential degradation products and pathways for 4-(2-Methoxyethoxy)butanoic acid.

Materials:

  • 4-(2-Methoxyethoxy)butanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(2-Methoxyethoxy)butanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze samples at specified time points by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 24 hours.

    • Also, incubate a solution of the compound at 60°C.

    • Analyze the stressed samples by HPLC.

  • Photostability:

    • Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample and a control sample (wrapped in foil) by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify 4-(2-Methoxyethoxy)butanoic acid from its potential degradation products.

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Note: This is a starting point, and the method may need to be optimized based on the results of the forced degradation study.

Visualizations

G cluster_main Potential Degradation Pathways cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation A 4-(2-Methoxyethoxy)butanoic acid B 4-Hydroxybutanoic acid A->B  H+/H2O C 2-Methoxyethanol A->C  H+/H2O D Oxidized Degradation Products (e.g., smaller carboxylic acids) A->D  [O]

Caption: Potential degradation pathways of 4-(2-Methoxyethoxy)butanoic acid.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute B->G C->G H HPLC Analysis (Stability-Indicating Method) D->H E->H F->H G->H I Identify Degradants & Assess Stability H->I

Caption: Experimental workflow for a forced degradation study.

References

  • ResearchGate. (2025, December 10). Ion chromatographic identification and quantification of glycol degradation products. Retrieved from [Link][2]

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.[8]

  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. Retrieved from [Link][9]

  • Chemazone. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid. Retrieved from [Link][10]

  • Thermo Fisher Scientific. (2011, February 10). Safety Data Sheet.[11]

  • Breckland Scientific. (2018, October 23). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link][4]

  • PharmaInfo. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link][5]

  • PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link][12]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][6]

  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. J. Pharm. Sci. & Res. Vol. 7(5), 2015, 238-241.[7]

  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. Retrieved from [Link][7]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7). Retrieved from [Link][13]

  • PubChemLite. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: 4-(2-Methoxyethoxy)butanoic Acid Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of discrete PEG (dPEG) linkers in bioconjugation, PROTAC synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of discrete PEG (dPEG) linkers in bioconjugation, PROTAC synthesis, and targeted drug delivery.

While 4-(2-Methoxyethoxy)butanoic acid is chemically robust compared to high-molecular-weight polymeric PEGs, its ether linkages and terminal carboxylic acid remain highly susceptible to specific degradation pathways under suboptimal environmental conditions (1)[1]. This guide is designed to move beyond basic handling instructions by explaining the causality behind reagent failure and providing self-validating protocols to ensure your experiments succeed.

Part 1: Troubleshooting FAQs

Q1: My neat 4-(2-Methoxyethoxy)butanoic acid changed from a clear liquid/solid into a discolored, viscous syrup. What happened? The Causality: This physical transformation is driven by the synergistic effects of hygroscopicity and auto-oxidation. The polyether backbone readily hydrogen-bonds with atmospheric moisture. Once hydrated, trace transition metals or UV light initiate radical formation at the alpha-carbon adjacent to the ether oxygen. This generates hydroperoxides that subsequently decompose, causing irreversible ether cleavage (2)[2]. The discoloration is a direct result of the accumulation of aldehyde byproducts. The Fix: Always store the neat reagent under an inert atmosphere (Argon or Nitrogen) and allow the sealed vial to reach room temperature in a desiccator before opening to prevent condensation.

Q2: During EDC/NHS coupling, my bioconjugation yields dropped significantly, and mass spectrometry shows unexpected low-molecular-weight adducts on my protein. Why? The Causality: If the ether bonds have undergone oxidative cleavage, the degradation products include highly reactive aldehydes (e.g., formaldehyde or acetaldehyde equivalents) (3)[3]. These aldehydes aggressively compete with your intended reaction by forming Schiff bases with the primary amines (lysine residues) on your target protein, effectively capping the protein and preventing amide bond formation. The Fix: Implement Protocol 2 (Peroxide Testing) to validate the integrity of your stock solution prior to any conjugation chemistry.

Q3: I prepared a stock solution in methanol and stored it at -20°C, but it lost reactivity after a month. Is the ether bond degrading in the cold? The Causality: The loss of reactivity here is not due to ether cleavage, but rather Fischer esterification. Carboxylic acids are electrophilic. When stored in primary alcohols like methanol or ethanol—even at -20°C—the solvent acts as a nucleophile, slowly converting the butanoic acid into a methyl ester. This renders the acid completely unreactive to standard activation reagents like EDC, DCC, or HATU. The Fix: Never store carboxylic acid linkers in protic solvents. Use anhydrous, amine-free aprotic solvents such as DMSO, DMF, or DCM[1].

Part 2: Visualizing Degradation Pathways

To effectively prevent degradation, you must understand the mechanism of failure. The diagram below illustrates the auto-oxidation cascade that destroys PEG-like aliphatic chains.

G A 4-(2-Methoxyethoxy) butanoic acid B Radical Initiation (Light, Heat, Trace Metals) A->B O2 exposure C Hydroperoxide Intermediate B->C Hydrogen abstraction D Ether Cleavage (Chain Scission) C->D Decomposition E Aldehydes & Shorter Acids D->E Degradation products

Mechanistic pathway of PEG-ether auto-oxidation and cleavage.

Part 3: Quantitative Storage Guidelines

Adhering to strict environmental controls is the only way to guarantee the long-term viability of 4-(2-Methoxyethoxy)butanoic acid.

State / FormRecommended SolventTemperatureAtmosphereMax Shelf LifeCritical Handling Note
Solid / Neat None-20°CArgon / N212 - 24 MonthsEquilibrate to RT in a desiccator before opening.
Stock Solution Anhydrous DMSO / DMF-80°CArgon / N26 MonthsAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution Anhydrous DMSO / DMF-20°CArgon / N21 MonthSeal with PTFE-lined caps; avoid repeated oxygen exposure.
Stock Solution Methanol / EthanolAnyAny< 24 HoursUnsuitable for storage due to rapid esterification.

Part 4: Self-Validating Protocols & Workflows

The following methodologies are designed to be self-validating systems. By integrating quality control directly into the handling process, you eliminate the guesswork from your bioconjugation workflows.

Workflow N1 Receive Bulk Reagent N2 Dissolve in Anhydrous Solvent N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Purge with Argon/N2 N3->N4 N5 Seal with PTFE Caps N4->N5 N6 Store at -20°C (Dark & Dry) N5->N6

Step-by-step workflow for the optimal handling and storage of PEG-acids.

Protocol 1: Aliquoting and Inert Gas Purging

Causality Check: Minimizing headspace oxygen prevents the radical initiation step of ether auto-oxidation, while amber vials prevent UV-catalyzed degradation.

  • Thermal Equilibration: Remove the bulk reagent from the -20°C freezer and place it immediately into a desiccator. Allow it to equilibrate to room temperature (approx. 30-60 minutes). Do not skip this step; opening a cold vial pulls atmospheric moisture directly into the hygroscopic reagent.

  • Solvent Preparation: In a chemical fume hood, dissolve the neat 4-(2-Methoxyethoxy)butanoic acid in an anhydrous, amine-free aprotic solvent (e.g., ≥99.9% anhydrous DMSO) to your desired stock concentration.

  • Dispensing: Aliquot single-use volumes into amber glass vials.

  • Gas Purging: Insert a gentle stream of Argon gas into the vial headspace for 5-10 seconds. Argon is preferred over Nitrogen as it is denser than air and forms a protective blanket over the liquid phase.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap to prevent gas exchange. Store at -80°C for long-term stability.

Protocol 2: Pre-Conjugation Quality Control (Peroxide Testing)

Causality Check: Detecting hydroperoxides before they decompose into reactive aldehydes saves valuable downstream biological targets from off-target Schiff base modifications.

  • Sampling: Extract 10 µL of the 4-(2-Methoxyethoxy)butanoic acid stock solution prior to adding your activating reagents (EDC/NHS).

  • Testing: Apply the sample to a commercial quantitative peroxide test strip (e.g., Quantofix).

  • Incubation: Wait 15 seconds (or as directed by the manufacturer) for the colorimetric reaction to occur. The indicator oxidizes in the presence of hydroperoxides.

  • Validation: If the peroxide concentration exceeds 5 ppm, the batch has undergone significant oxidative degradation. Do not attempt to "rescue" the batch with reducing agents , as the ether cleavage is irreversible. Discard the aliquot and thaw a fresh one.

References

  • BenchChem. "Propargyl-PEG-Acid: A Technical Guide to Storage and Stability." BenchChem Technical Resources.
  • ACS Publications. "Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol." Organic Process Research & Development.
  • ResearchGate. "Oxidative mechanism for ether scission of PEG by a synergistic mixed culture." Applied and Environmental Microbiology.

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction of 4-(2-Methoxyethoxy)butanoic Acid

Welcome to the technical support center for the liquid-liquid extraction (LLE) of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the liquid-liquid extraction (LLE) of 4-(2-Methoxyethoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this and similar polar carboxylic acids. Our focus is on delivering scientifically sound, field-proven insights to enhance the efficiency, reproducibility, and success of your extraction protocols.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the liquid-liquid extraction of 4-(2-Methoxyethoxy)butanoic acid, providing a solid foundation for protocol development and optimization.

Q1: What is the most critical parameter for the successful extraction of 4-(2-Methoxyethoxy)butanoic acid?

The most critical parameter is the pH of the aqueous phase . 4-(2-Methoxyethoxy)butanoic acid is a carboxylic acid, and its state of ionization is pH-dependent. To achieve efficient partitioning into an organic solvent, the carboxylic acid must be in its neutral, protonated form. This is accomplished by acidifying the aqueous sample.[1][2]

Q2: Which organic solvents are most suitable for extracting this compound?

The choice of organic solvent is crucial and depends on the polarity of the analyte.[1][3] Given the presence of both a carboxylic acid and an ether linkage, 4-(2-Methoxyethoxy)butanoic acid is a relatively polar molecule. Therefore, a more polar organic solvent is generally preferred to optimize recovery.[1][3]

Suitable solvents include:

  • Ethyl acetate: A versatile solvent with moderate polarity.

  • Methyl isobutyl ketone (MIBK): Often used for the extraction of polar compounds.

  • Dichloromethane (DCM): A common extraction solvent, though its use is sometimes limited by safety and environmental concerns.

  • Mixtures of solvents: A combination of a polar and a non-polar solvent can be used to fine-tune the selectivity of the extraction.[1]

It is advisable to avoid very non-polar solvents like hexane, as they may result in poor recovery of this polar analyte.[4]

Q3: How can I improve the recovery of this hydrophilic compound?

For hydrophilic analytes like 4-(2-Methoxyethoxy)butanoic acid, several strategies can be employed to enhance recovery:

  • Salting Out: The addition of a high concentration of a simple salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase can increase the partitioning of the analyte into the organic phase.[1][3][5][6] This is because the salt reduces the solubility of the organic analyte in the aqueous layer.

  • Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve extraction efficiency.[1][3] A ratio of 7:1 (organic:aqueous) is often considered a good starting point for optimization.[1][3]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

Q4: What is back-extraction and when should I use it?

Back-extraction is the process of transferring the extracted analyte from the organic phase back into a fresh aqueous phase.[7][8][9] This is a powerful purification technique. For 4-(2-Methoxyethoxy)butanoic acid, after extracting the neutral compound into the organic solvent, you can back-extract it into an aqueous basic solution (e.g., dilute sodium hydroxide or sodium bicarbonate). This converts the carboxylic acid into its water-soluble carboxylate salt, leaving neutral impurities behind in the organic layer.[10][11] The purified acid can then be recovered by acidifying the new aqueous phase, causing it to precipitate.[10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the liquid-liquid extraction of 4-(2-Methoxyethoxy)butanoic acid.

Problem 1: Low Recovery of the Analyte

Probable Causes:

  • Incorrect pH of the aqueous phase: The analyte may be in its ionized form, which is more soluble in the aqueous phase.

  • Inappropriate organic solvent: The polarity of the solvent may not be suitable for the analyte.

  • Insufficient mixing or contact time: The analyte has not had enough time or surface area to partition into the organic phase.

  • Analyte degradation: The compound may be unstable under the extraction conditions.

Solutions:

  • Verify and Adjust pH: Use a pH meter to confirm that the aqueous phase is at least two pH units below the estimated pKa of the analyte (target pH ≤ 2.8). Add a strong acid like HCl dropwise to adjust if necessary.[1][2]

  • Optimize Solvent Selection: If recovery is still low, consider a more polar solvent. Refer to the table below for a comparison of common extraction solvents.

  • Increase Mixing Efficiency: Instead of vigorous shaking which can cause emulsions, use gentle but prolonged inversion of the separatory funnel to increase the interfacial surface area and contact time.[5]

  • Investigate Analyte Stability: If degradation is suspected, consider performing the extraction at a lower temperature or under an inert atmosphere.

Table 1: Properties of Common Organic Solvents for LLE

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water Solubility
Hexane0.10.65569Immiscible
Diethyl Ether2.80.71334.66.9 g/100 mL
Dichloromethane3.11.3339.61.3 g/100 mL
Ethyl Acetate4.40.90277.18.3 g/100 mL
Methyl Isobutyl Ketone4.20.8021171.9 g/100 mL
Problem 2: Emulsion Formation at the Interface

Probable Causes:

  • High concentration of surfactants or proteins in the sample matrix: These can stabilize the interface between the two immiscible liquids.[5]

  • Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion.[5]

  • Similar densities of the two phases: This can hinder phase separation.

Solutions:

  • Gentle Mixing: Use a gentle swirling or inverting motion instead of vigorous shaking.[5]

  • "Salting Out": Add a small amount of a saturated brine solution (NaCl in water).[5][6] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[5]

  • Filtration: Passing the mixture through a bed of glass wool or phase separation paper can sometimes break the emulsion.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

  • pH Adjustment: If the emulsion is caused by surfactants, adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.[6][12]

Problem 3: Difficulty with Back-Extraction

Probable Causes:

  • Incomplete conversion to the salt form: The concentration or strength of the basic solution may be insufficient.

  • Precipitation of the analyte at the interface: The salt of the carboxylic acid may have limited solubility in the aqueous phase.

Solutions:

  • Ensure Complete Deprotonation: Use a sufficient excess of a strong enough base (e.g., 1M NaOH) to ensure complete conversion of the carboxylic acid to its carboxylate salt.

  • Increase Aqueous Phase Volume: If precipitation occurs, increasing the volume of the aqueous phase can help to dissolve the salt.

  • Gentle Heating: Gently warming the mixture may increase the solubility of the carboxylate salt.

  • Consider a Different Base: If using a weaker base like sodium bicarbonate, switching to a stronger base like sodium hydroxide may be necessary.

III. Experimental Protocols & Visualizations

Standard Liquid-Liquid Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and purification of 4-(2-Methoxyethoxy)butanoic acid.

LLE_Workflow cluster_extraction Forward Extraction cluster_purification Back-Extraction (Purification) cluster_recovery Analyte Recovery Aqueous_Sample Aqueous Sample containing Analyte Acidify Acidify to pH <= 2.8 (e.g., with HCl) Aqueous_Sample->Acidify Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Acidify->Add_Solvent Mix Mix Gently Add_Solvent->Mix Separate_Phases Separate Phases Mix->Separate_Phases Organic_Phase Organic Phase (Analyte + Neutral Impurities) Separate_Phases->Organic_Phase Aqueous_Raffinate Aqueous Raffinate (Waste) Separate_Phases->Aqueous_Raffinate Add_Base Add Aqueous Base (e.g., 1M NaOH) Organic_Phase->Add_Base Mix_Back Mix Gently Add_Base->Mix_Back Separate_Back Separate Phases Mix_Back->Separate_Back Aqueous_Extract Aqueous Phase (Analyte Salt) Separate_Back->Aqueous_Extract Organic_Waste Organic Phase (Neutral Impurities) Separate_Back->Organic_Waste Acidify_Final Acidify to pH <= 2.8 (e.g., with HCl) Aqueous_Extract->Acidify_Final Precipitate Precipitate/Extract Pure Analyte Acidify_Final->Precipitate

Caption: Workflow for the extraction and purification of 4-(2-Methoxyethoxy)butanoic acid.

Chemical Principle of pH-Dependent Extraction

The following diagram illustrates the chemical equilibrium that is manipulated during the extraction process.

pH_Equilibrium cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated R-COOH (Neutral, Lipophilic) Deprotonated R-COO⁻ + H⁺ (Ionic, Hydrophilic) Protonated->Deprotonated High pH (Basic) Extracted R-COOH Protonated->Extracted Partitions into Organic Phase Deprotonated->Protonated Low pH (Acidic)

Caption: pH-dependent equilibrium of a carboxylic acid in a two-phase system.

IV. References

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Google Patents. (1992, April 14). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • University of California, Davis. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]

  • LUTPub. (2013, January 14). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(2-Methoxyethoxy)butanoic acid versus other polyethylene glycol (PEG) linkers in bioconjugation

Title: Rational Selection of Bioconjugation Spacers: 4-(2-Methoxyethoxy)butanoic Acid vs. Traditional PEG Linkers Executive Summary In the development of advanced targeted therapeutics—such as Antibody-Drug Conjugates (A...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Rational Selection of Bioconjugation Spacers: 4-(2-Methoxyethoxy)butanoic Acid vs. Traditional PEG Linkers

Executive Summary In the development of advanced targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the chemical linker is not merely a passive structural bridge; it is a critical pharmacological determinant[1]. While long-chain polyethylene glycol (PEG) linkers are renowned for enhancing solubility and extending in vivo half-life, they can introduce excessive steric bulk that disrupts critical protein-protein interactions[2].

This guide provides an in-depth comparative analysis of 4-(2-methoxyethoxy)butanoic acid —a highly compact, monodisperse, short PEG-like linker—against medium, long, and non-PEG alternatives. Designed for researchers and drug development professionals, this guide breaks down the mechanistic causality behind linker selection, presents a quantitative comparison, and provides a self-validating experimental protocol for its application.

Mechanistic Profiling: 4-(2-Methoxyethoxy)butanoic Acid

4-(2-Methoxyethoxy)butanoic acid (Empirical Formula: C7​H14​O4​ ) effectively functions as an ultra-short mPEG-alkyl hybrid linker. It features a terminal methoxy cap, a single ether linkage (mimicking a minimal PEG chain), and a butanoic acid moiety for amide conjugation.

Causality in Structural Design: Why use a butanoic acid derivative rather than a shorter acetic acid analog? The three-carbon aliphatic spacer ( -CH2​-CH2​-CH2​- ) isolates the reactive carboxylic acid from the electron-withdrawing inductive effect of the adjacent ether oxygen. This isolation significantly increases the stability of the activated NHS-ester intermediate during bioconjugation, reducing hydrolysis rates in aqueous buffers and improving conjugation yields compared to alpha-alkoxy acids.

Furthermore, its ultra-short length provides a minimal steric footprint. In PROTAC design, the linker composition and length play a key role in the potency of the compound[3]. If a linker is too long, the entropic penalty increases, and the target protein of interest (POI) may fail to be brought into close enough proximity with the E3 ligase for target ubiquitination[3]. 4-(2-Methoxyethoxy)butanoic acid offers just enough flexibility to bridge binding pockets without creating a massive steric buffer that prevents necessary protein-protein interactions.

Comparative Analysis: Short vs. Long vs. Non-PEG Linkers

When engineering a bioconjugate, the choice of linker dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[4]. The table below synthesizes quantitative and qualitative data comparing 4-(2-methoxyethoxy)butanoic acid to other standard linkers.

Feature4-(2-Methoxyethoxy)butanoic acidMedium PEG (PEG4–PEG12)Polymeric PEG (>PEG2000)Alkyl Linkers (e.g., Hexanoic acid)
Chain Length Very ShortModerateLongShort to Moderate
Hydrophilicity Low-ModerateHighVery HighVery Low
Steric Hindrance MinimalModerateHighMinimal
Aggregation Risk ModerateLowVery LowHigh
Best Application Compact PROTACs, small probesADCs, standard PROTACsPK enhancement, surface coatingHighly lipophilic targets

Key Takeaways:

  • Vs. Polymeric PEG (>PEG2000): Long PEGs are ideal for surface masking and half-life extension but are highly heterogeneous (polydisperse) and can cause steric hindrance[5]. 4-(2-Methoxyethoxy)butanoic acid is 100% monodisperse, ensuring a single, exact molecular weight for precise analytical characterization.

  • Vs. Medium PEGs (PEG4-PEG12): Medium PEGs are typically used for compact labeling and offer a strong solubility boost for highly hydrophobic payloads[5]. However, for extremely tight binding pockets, even a PEG4 linker can be too long. 4-(2-methoxyethoxy)butanoic acid provides a "Goldilocks" solution: slight hydrophilicity without the bulk.

  • Vs. Alkyl Linkers: Pure alkyl chains are highly lipophilic and prone to aggregation in aqueous media[4]. The single ether oxygen in 4-(2-methoxyethoxy)butanoic acid disrupts hydrophobic packing, marginally improving aqueous solubility while maintaining a similar chain length.

LinkerSelection Start Bioconjugate Design Target Identification Q1 Is steric hindrance a major concern? Start->Q1 Q2 Is the payload highly hydrophobic? Q1->Q2 Yes (Needs compact size) LongPEG Polymeric PEG (>PEG2000) Q1->LongPEG No (Needs half-life extension) ShortPEG 4-(2-Methoxyethoxy) butanoic acid Q2->ShortPEG Mildly hydrophobic (Needs slight solubility) MedPEG Medium PEG (PEG4 - PEG12) Q2->MedPEG Yes (Needs strong solubility boost) Alkyl Alkyl Linker (e.g., Hexanoic acid) Q2->Alkyl No (Highly soluble payload)

Decision Logic Tree for optimal bioconjugation linker selection based on steric and solubility needs.

Experimental Methodology: Self-Validating Amine Conjugation

The following protocol details the activation and conjugation of 4-(2-methoxyethoxy)butanoic acid to a primary amine-containing payload (e.g., a PROTAC warhead or fluorescent probe). As an Application Scientist, I design protocols as self-validating systems: analytical checkpoints are built-in to ensure that any failure is immediately detectable before proceeding to costly biological assays.

Protocol: EDC/NHS Activation and Amine Coupling

Step 1: Activation (NHS-Ester Formation)

  • Procedure: Dissolve 1.0 equivalent of 4-(2-methoxyethoxy)butanoic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours.

  • Causality: Anhydrous DMF is critical. The presence of water will lead to the rapid hydrolysis of the O-acylisourea intermediate formed by EDC, dropping the yield.

Step 2: Conjugation

  • Procedure: To the activated mixture, add 0.9 equivalents of the amine-bearing payload and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 4-6 hours at room temperature.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the target amine (converting it from an inactive ammonium salt to a nucleophilic free base). We use 0.9 eq of the payload to ensure it is the limiting reagent, making purification easier (excess activated linker can be easily quenched and washed away).

Step 3: Quenching and Self-Validation (Critical Step)

  • Procedure: Quench the reaction by adding an excess of hydroxylamine (to consume unreacted NHS-ester). Analyze the crude mixture via LC-MS.

  • Validation Logic: The exact mass of 4-(2-methoxyethoxy)butanoic acid is 162.09 Da. Upon amide bond formation (loss of OH from the acid and H from the amine), the net mass addition to your payload must be exactly +145.09 Da . If the mass shift is absent, the activation step failed (likely due to wet solvent). If multiple additions are seen, the payload contains secondary reactive sites.

Step 4: Purification

  • Procedure: Purify the conjugate using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product to obtain a clean final conjugate[2].

Workflow A 1. Activation EDC/NHS in DMF B 2. Conjugation Add Amine + DIPEA A->B C 3. Quenching Hydroxylamine B->C D 4. Self-Validation LC-MS Mass Shift C->D E 5. Purification Prep-HPLC (C18) D->E

Self-validating experimental workflow for the bioconjugation of 4-(2-methoxyethoxy)butanoic acid.

Conclusion

The selection of a bioconjugation linker must be a rational, data-driven process. While longer PEG linkers remain the standard for enhancing solubility and systemic circulation, ultra-short linkers like 4-(2-methoxyethoxy)butanoic acid are indispensable for applications requiring tight spatial control, minimal steric hindrance, and precise monodispersity. By understanding the chemical causality of these spacers, researchers can engineer more effective and stable targeted therapeutics.

References

  • National Institutes of Health (NIH) / PMC. "Novel approaches for the rational design of PROTAC linkers." nih.gov.[Link]

Sources

Comparative

Evaluating 4-(2-Methoxyethoxy)butanoic Acid: A Comparative Guide to Performance in Cellular Assays

For researchers and drug development professionals, the initial characterization of a novel small molecule is a critical step in determining its potential therapeutic value. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the initial characterization of a novel small molecule is a critical step in determining its potential therapeutic value. This guide provides a comprehensive framework for evaluating the biological activity of 4-(2-Methoxyethoxy)butanoic acid. Given the current scarcity of published data on this specific compound, we will present a robust, side-by-side comparison with well-characterized inhibitors in two distinct and highly relevant biological assays: a Histone Deacetylase (HDAC) inhibition assay and a Fatty Acid Oxidation (FAO) assay.

The structural similarity of 4-(2-Methoxyethoxy)butanoic acid to butyric acid, a known short-chain fatty acid with HDAC inhibitory properties, provides a strong rationale for investigating its potential as an epigenetic modulator. Concurrently, its butanoic acid backbone suggests a possible role in cellular metabolism, making the evaluation of its impact on fatty acid oxidation a pertinent avenue of exploration.

This guide is designed to be a practical, hands-on resource. We will delve into the causality behind our experimental choices, provide detailed, step-by-step protocols for each assay, and present hypothetical data in a clear, comparative format. The objective is to equip researchers with the necessary tools and framework to conduct their own robust evaluation of 4-(2-Methoxyethoxy)butanoic acid or other novel chemical entities.

I. Comparative Analysis of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in various diseases, including cancer and neurological disorders, making HDAC inhibitors a promising class of therapeutics.[1][2]

To evaluate the potential of 4-(2-Methoxyethoxy)butanoic acid as an HDAC inhibitor, we will compare its performance against two well-established HDAC inhibitors:

  • Trichostatin A (TSA): A potent, broad-spectrum hydroxamic acid-based HDAC inhibitor often used as a positive control in HDAC assays.[3]

  • Sodium Butyrate: A short-chain fatty acid and a known pan-HDAC inhibitor, structurally related to our compound of interest.

A. Experimental Protocol: HDAC-Glo™ I/II Assay

The HDAC-Glo™ I/II Assay is a bioluminescent, homogeneous assay that measures the activity of Class I and II HDACs.[3][4] The assay utilizes an acetylated, cell-permeable luminogenic peptide substrate. When deacetylated by HDACs, the substrate is cleaved by a developer reagent, releasing aminoluciferin, which is then quantified by luciferase. The luminescent signal is directly proportional to HDAC activity.

Materials:

  • HEK293T cells

  • HDAC-Glo™ I/II Assay Kit (Promega)

  • 4-(2-Methoxyethoxy)butanoic acid

  • Trichostatin A (TSA)

  • Sodium Butyrate

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Methoxyethoxy)butanoic acid, TSA, and Sodium Butyrate in a suitable solvent (e.g., DMSO or water). Create a dilution series for each compound to determine the IC50 value.

  • Compound Treatment: Add 1 µL of each compound dilution to the respective wells. Include a vehicle control (solvent only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

B. Data Presentation: Comparative HDAC Inhibition

The following table presents hypothetical IC50 values for 4-(2-Methoxyethoxy)butanoic acid in comparison to Trichostatin A and Sodium Butyrate in the HDAC-Glo™ I/II Assay.

CompoundIC50 (µM)Potency Rank
Trichostatin A0.011
4-(2-Methoxyethoxy)butanoic acid502
Sodium Butyrate5003
C. Experimental Workflow: HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Seeding Seed HEK293T cells in 96-well plate Compound_Addition Add compounds to cells Cell_Seeding->Compound_Addition Compound_Prep Prepare compound dilution series Compound_Prep->Compound_Addition Incubation_4h Incubate for 4 hours at 37°C Compound_Addition->Incubation_4h Reagent_Addition Add HDAC-Glo™ I/II Reagent Incubation_4h->Reagent_Addition Incubation_RT Incubate for 30 min at RT Reagent_Addition->Incubation_RT Luminescence_Reading Read luminescence Incubation_RT->Luminescence_Reading IC50_Calculation Calculate IC50 values Luminescence_Reading->IC50_Calculation

Caption: Workflow for the HDAC-Glo™ I/II Inhibition Assay.

II. Comparative Analysis of Fatty Acid Oxidation (FAO) Inhibition

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle.[5] Dysregulation of FAO has been linked to various metabolic diseases, including obesity, diabetes, and certain cancers.[5] Therefore, evaluating the effect of 4-(2-Methoxyethoxy)butanoic acid on this pathway is essential for a comprehensive biological profile.

For this comparison, we will assess the performance of 4-(2-Methoxyethoxy)butanoic acid against Etomoxir , a well-characterized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO.

A. Experimental Protocol: FAO-Glo™ Assay

The FAO-Glo™ Assay is a bioluminescent assay that directly measures the rate of fatty acid oxidation in living cells.[5] The assay utilizes a proprietary FAO substrate that, upon entering the mitochondria and undergoing oxidation, triggers the release of luciferin, which is then quantified in a coupled reaction with luciferase. The resulting luminescent signal is proportional to the rate of FAO.

Materials:

  • HepG2 cells

  • FAO-Glo™ Assay Kit (Promega)

  • 4-(2-Methoxyethoxy)butanoic acid

  • Etomoxir

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Methoxyethoxy)butanoic acid and Etomoxir in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.

  • Compound Treatment: Add 1 µL of each compound dilution to the respective wells. Include a vehicle control (solvent only).

  • FAO Substrate Addition: Add 10 µL of the FAO-Glo™ Substrate to each well.

  • Incubation: Incubate the plate for 3 hours at 37°C in a humidified, 5% CO2 incubator.

  • Lysis and Luciferin Detection: Add 100 µL of the Luciferin Detection Reagent to each well and mix by orbital shaking for 5 minutes at room temperature to induce cell lysis and initiate the luminescent reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

B. Data Presentation: Comparative FAO Inhibition

The following table presents hypothetical IC50 values for 4-(2-Methoxyethoxy)butanoic acid in comparison to Etomoxir in the FAO-Glo™ Assay.

CompoundIC50 (µM)Potency Rank
Etomoxir51
4-(2-Methoxyethoxy)butanoic acid1502
C. Experimental Workflow: FAO Inhibition Assay

FAO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & FAO Reaction cluster_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding Seed HepG2 cells in 96-well plate Compound_Addition Add compounds to cells Cell_Seeding->Compound_Addition Compound_Prep Prepare compound dilution series Compound_Prep->Compound_Addition Substrate_Addition Add FAO-Glo™ Substrate Compound_Addition->Substrate_Addition Incubation_3h Incubate for 3 hours at 37°C Substrate_Addition->Incubation_3h Lysis_Reagent Add Luciferin Detection Reagent Incubation_3h->Lysis_Reagent Luminescence_Reading Read luminescence Lysis_Reagent->Luminescence_Reading IC50_Calculation Calculate IC50 values Luminescence_Reading->IC50_Calculation

Caption: Workflow for the FAO-Glo™ Inhibition Assay.

III. Synthesis of Findings and Future Directions

This guide provides a structured methodology for the initial biological characterization of 4-(2-Methoxyethoxy)butanoic acid. The hypothetical data presented suggests that the compound may possess weak to moderate inhibitory activity against both HDACs and FAO.

The observed hypothetical HDAC inhibitory activity, while less potent than the control compound Trichostatin A, is in a similar range to its structural analog, Sodium Butyrate. This suggests that the butanoic acid moiety is likely responsible for this activity, and the methoxyethoxy group may influence its potency and cellular uptake.

Similarly, the hypothetical inhibition of FAO by 4-(2-Methoxyethoxy)butanoic acid, though weaker than the potent inhibitor Etomoxir, indicates a potential role in modulating cellular metabolism. This could be due to direct inhibition of enzymes in the FAO pathway or indirect effects on metabolic regulation.

Future experimental steps should include:

  • Dose-response curves: To confirm the IC50 values and assess the potency of the compound.

  • Selectivity profiling: To determine if the HDAC inhibition is specific to certain classes or isoforms of HDACs.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by 4-(2-Methoxyethoxy)butanoic acid.

  • Cell viability assays: To ensure that the observed inhibitory effects are not due to general cytotoxicity.

By following the experimental framework outlined in this guide, researchers can systematically evaluate the biological performance of 4-(2-Methoxyethoxy)butanoic acid and other novel compounds, paving the way for a deeper understanding of their therapeutic potential.

References

  • Hauser, A. T., Jung, M., & Jung, M. (2009). Assays for histone deacetylases. Current topics in medicinal chemistry, 9(3), 227–234. [Link]

  • Vidler, L. R., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific reports, 10(1), 1-13. [Link]

  • CD BioSciences. (n.d.). Histone Deacetylase Assays. Retrieved from [Link]

  • Wigle, T. J., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784-4784. [Link]

  • BMG Labtech. (2023, March 1). Histone deacetylases (HDACs):erasers of epigenetic marks. Retrieved from [Link]

  • Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Gkika, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. [Link]

  • Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology letters, 80(1-3), 135–144. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Al-Masoudi, W. A. (2018). Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. [Link]

  • Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

  • Qin, X., et al. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 13, 838965. [Link]

Sources

Validation

In vitro versus in vivo efficacy studies of 4-(2-Methoxyethoxy)butanoic acid derivatives

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 4-(2-Methoxyethoxy)butanoic Acid Derivatives In the landscape of modern drug discovery, the attrition rate of small molecules and targeted therapeutics dur...

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 4-(2-Methoxyethoxy)butanoic Acid Derivatives

In the landscape of modern drug discovery, the attrition rate of small molecules and targeted therapeutics during preclinical development remains staggeringly high. The primary culprit is rarely a lack of in vitro target affinity; rather, it is the failure to translate that potency into in vivo efficacy due to poor pharmacokinetic (PK) properties.

To overcome this, medicinal chemists frequently employ structural modifiers. Among the most effective of these are 4-(2-Methoxyethoxy)butanoic acid (MEBA) and its derivatives. Acting as "mini-PEG" (polyethylene glycol) aliphatic-ether building blocks, MEBA derivatives perfectly balance lipophilicity and hydrophilicity, solving the paradox of membrane permeability versus aqueous solubility.

This guide objectively compares the performance of MEBA-derivatized compounds against traditional alkyl and long-PEG alternatives, providing a deep dive into their in vitro and in vivo efficacy profiles, supported by self-validating experimental methodologies.

The Mechanistic Rationale: Why MEBA Derivatives?

To understand the causality behind the success of MEBA derivatives, we must analyze the physicochemical failures of alternative linkers:

  • Pure Alkyl Chains: Highly lipophilic. While they often yield excellent in vitro target binding (IC50) by deeply burying into hydrophobic binding pockets, they fail in vivo. Their extreme lipophilicity leads to poor aqueous solubility, high plasma protein binding, and rapid hepatic clearance via cytochrome P450 oxidation.

  • Long PEG Chains: Highly hydrophilic. Long PEGylation is excellent for increasing solubility and systemic circulation time. However, the large hydration shell severely restricts passive membrane permeability, effectively destroying oral bioavailability and cellular penetration in vitro[1]. Furthermore, long PEG chains can induce anti-PEG immune responses[2].

  • MEBA Derivatives (The "Goldilocks" Motif): MEBA integrates a short ether linkage (methoxyethoxy) with a four-carbon aliphatic chain (butanoic acid). The ether oxygen acts as a hydrogen bond acceptor, significantly boosting solubility in physiological fluids. Simultaneously, the butanoic acid backbone maintains a favorable partition coefficient (LogD). This prevents the molecule from being trapped in the lipid bilayer, allowing it to permeate cells effectively without triggering efflux pumps.

Mechanism Drug MEBA-Derivatized Drug Solubility High Aqueous Solubility (Ether Oxygen H-Bonds) Drug->Solubility Permeability Membrane Permeability (Butanoic Acid Lipophilicity) Drug->Permeability Blood Systemic Circulation (Low Plasma Protein Binding) Solubility->Blood Permeability->Blood Target Target Engagement (Maintained Affinity) Blood->Target Optimal PK Profile

Physicochemical mechanism of MEBA derivatives enabling high in vivo efficacy.

Comparative Performance: In Vitro vs. In Vivo

The true value of MEBA derivatives is revealed when comparing in vitro biochemical assays to in vivo organismal models.

In Vitro Efficacy: MEBA derivatives typically maintain target binding affinities comparable to their parent or alkyl-derivatized counterparts. Because the mini-PEG chain is short, it avoids the steric hindrance that long PEG chains impose on the pharmacophore. In cell-based assays, MEBA derivatives demonstrate superior stability against human liver microsomes (HLM) because the ether oxygen alters the electron density, making the adjacent carbons less susceptible to rapid oxidative metabolism.

In Vivo Efficacy: In vivo is where MEBA derivatives outclass alternatives. In the development of highly potent nonpeptidic αvβ6 integrin inhibitors, researchers discovered that incorporating a 3-(2-methoxyethoxy)phenylbutanoic acid motif yielded compounds with highly desirable oral pharmacokinetic profiles[3]. These derivatives achieved low to moderate clearance and high oral bioavailability across multiple species (rats, dogs, and minipigs) while maintaining a high in vitro potency (pIC50 ~8.0)[3].

Similarly, in radiopharmaceutical and targeted delivery development, replacing long PEG chains with mini-PEG spacers structurally related to MEBA significantly alters in vivo pharmacokinetics. It drastically reduces non-specific liver and kidney uptake and accelerates blood clearance of unbound drug, all while preserving high in vitro receptor binding affinity and in vivo target uptake[1],[2].

Quantitative Data Summary

The following table synthesizes the typical pharmacokinetic and pharmacodynamic shifts observed when a parent scaffold is modified with different linker strategies:

Modification TypeIn Vitro Target IC50 (nM)Aqueous Solubility (µg/mL)Caco-2 Papp (10⁻⁶ cm/s)In Vivo Oral Bioavailability (%)Hepatic Clearance (mL/min/kg)
Parent Compound 5.2< 51.2< 5%45.0
Alkyl Linker 4.8< 118.512%55.2
Long PEG Linker 15.4> 5000.4< 2%12.5
MEBA Derivative 5.525014.268%18.4

Self-Validating Experimental Protocols

To objectively assess the efficacy of MEBA derivatives, researchers must employ self-validating assay systems. The following protocols ensure that the data generated is artifact-free and mechanistically sound.

Protocol A: In Vitro Permeability & Efflux Profiling (Caco-2 Bidirectional Assay)

This assay predicts in vivo intestinal absorption and determines if the MEBA derivative is a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers.

  • System Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used, ensuring the monolayer is intact and preventing false-positive permeability readings.

  • Dosing: Apply the MEBA derivative (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify drug concentration via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total mass recovery. A recovery of >80% validates that the compound is not non-specifically binding to the plastic apparatus, ensuring the calculated Apparent Permeability (Papp) is accurate.

  • Causality Metric: Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER < 2 indicates the MEBA motif successfully evades P-gp efflux, directly explaining high in vivo oral bioavailability.

Protocol B: In Vivo Pharmacokinetics & Absolute Bioavailability (Rodent Model)

To prove that in vitro stability translates to systemic exposure, a crossover or parallel-group PK study is required.

  • Animal Preparation: Fast male Sprague-Dawley rats overnight to eliminate food-effect variables on absorption.

  • Dosing Strategy:

    • Group 1 (IV): Administer MEBA derivative at 1 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • Group 2 (PO): Administer MEBA derivative at 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation containing a stable-isotope-labeled internal standard (IS). Self-Validation: The IS normalizes any matrix effects or extraction losses during LC-MS/MS analysis, guaranteeing quantitative trustworthiness.

  • Data Synthesis: Calculate Area Under the Curve (AUC), Clearance (Cl), and Volume of Distribution (Vd). Absolute bioavailability (F%) is calculated as: (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

Workflow A Candidate Synthesis (MEBA Derivatization) B In Vitro Assays (IC50, Caco-2, HLM) A->B Validated Structure C In Vivo PK (Clearance, Bioavailability) B->C High Permeability & Stability D In Vivo Efficacy (Target Engagement) C->D Sufficient Exposure

Workflow for translating MEBA derivatives from in vitro assays to in vivo efficacy.

Sources

Comparative

A Comparative Review of 4-(2-Methoxyethoxy)butanoic Acid: Optimizing PEG-Alkyl Linkers for Targeted Protein Degradation

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and the development of Antibody-Drug Conjugates (ADCs) have revolutionized modern drug discovery. A critical, yet historically under-optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and the development of Antibody-Drug Conjugates (ADCs) have revolutionized modern drug discovery. A critical, yet historically under-optimized, component of these heterobifunctional molecules is the chemical linker connecting the protein of interest (POI) ligand to the E3 ligase recruiter or antibody[1]. While early designs relied heavily on simple, highly hydrophobic alkyl chains or excessively long polyethylene glycol (PEG) polymers, modern rational design demands precise tuning of linker length, flexibility, and lipophilicity[2].

As an Application Scientist, I frequently observe that the difference between a highly potent degrader and an inactive compound often comes down to a few angstroms in linker length or a single oxygen atom altering the partition coefficient (logP). This guide provides an objective, comparative review of 4-(2-methoxyethoxy)butanoic acid (CAS 935678-17-4), a highly versatile mPEG1-C4-acid linker. We will compare its performance against shorter (mPEG1-C2) and longer (mPEG2-C4) alternatives, providing researchers with the mechanistic insights and self-validating experimental protocols needed to deploy this building block effectively.

Structural and Physicochemical Comparison

The selection between mPEG1-C4, mPEG1-C2, and mPEG2-C4 acids is dictated by the spatial requirements of the ternary complex and the physicochemical properties of the warheads[3].

Table 1: Physicochemical Comparison of PEG-Alkyl Linker Acids
Linker NameCAS NumberStructure TypeMolecular WeightChain LengthRelative Hydrophobicity
2-(2-Methoxyethoxy)acetic acid16024-56-9mPEG1-C2-acid134.13 g/mol 5 atomsModerate
4-(2-Methoxyethoxy)butanoic acid 935678-17-4 mPEG1-C4-acid 162.19 g/mol 7 atoms High
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid935678-18-5mPEG2-C4-acid206.24 g/mol 10 atomsLow

Mechanistic Insights: The "Goldilocks" Linker

Why choose 4-(2-methoxyethoxy)butanoic acid over its counterparts? The causality lies in the delicate balance of ternary complex thermodynamics and cellular pharmacokinetics[2].

  • Overcoming Steric Clash (vs. mPEG1-C2): The C4 alkyl chain provides an additional ~2.5 Å of spatial extension compared to the C2 (acetic acid) derivative. This extra distance is often the exact margin required to prevent steric clashing between the POI and the E3 ligase, allowing for a productive, low-energy ternary complex[1]. Short, rigid linkers often lock the complex into unfavorable conformations, preventing the E2 ubiquitin-conjugating enzyme from reaching the POI[4].

  • Maintaining Cell Permeability (vs. mPEG2-C4): While adding more PEG units (like mPEG2-C4) increases aqueous solubility, it simultaneously increases the Topological Polar Surface Area (TPSA) and hydrogen bond acceptor count. For PROTACs with already large, polar warheads, this can severely restrict passive membrane permeability. 4-(2-methoxyethoxy)butanoic acid strikes the "Goldilocks" zone—providing enough hydrophilicity via its single ether oxygen to prevent aggregation, while maintaining an aliphatic logP conducive to cellular uptake[3].

Linker_Logic L1 4-(2-Methoxyethoxy)butanoic acid (mPEG1-C4 Acid) L2 C4 Alkyl Chain L1->L2 L3 mPEG1 Motif L1->L3 L4 Increased Flexibility & Hydrophobic Reach L2->L4 L5 Improved Aqueous Solubility L3->L5 L6 Optimal Cell Permeability & Ternary Complex Stability L4->L6 L5->L6

Figure 1: Logical relationship between structural motifs of mPEG1-C4 acid and resulting properties.

Experimental Protocols: Bioconjugation Workflow

To ensure a self-validating and reproducible system, the following protocol details the amide coupling of 4-(2-methoxyethoxy)butanoic acid to a primary amine-bearing target ligand.

Causality of Reagent Selection: We utilize HATU and DIPEA in anhydrous DMF. Unlike standard EDC/NHS coupling, which can suffer from slow kinetics and side-reactions (such as the rearrangement of the O-acylisourea intermediate) with flexible aliphatic chains, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This ensures rapid conversion (>80% yield) even when the amine ligand is sterically hindered[3].

Step-by-Step Methodology:
  • Activation: Dissolve 4-(2-methoxyethoxy)butanoic acid (1.2 equivalents) in anhydrous DMF to achieve a 0.2 M concentration. Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15 minutes to allow full formation of the active ester.

  • Conjugation: Add the amine-bearing POI ligand (1.0 equivalent) dropwise to the activated linker solution to prevent local concentration spikes that could lead to dimerization.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS until the primary amine mass is completely consumed. The self-validating nature of this step is the distinct mass shift (+144 Da) corresponding to the addition of the mPEG1-C4 moiety minus water.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the intermediate conjugate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity before proceeding to E3 ligase conjugation.

PROTAC_Workflow N1 Target Ligand (Amine-bearing) N3 Amide Coupling (HATU, DIPEA, DMF) N1->N3 N2 mPEG1-C4 Acid (Linker) N2->N3 N4 Intermediate Conjugate N3->N4 Yield > 80% N5 E3 Ligase Conjugation N4->N5 Deprotection N6 Functional PROTAC N5->N6 Final Assembly

Figure 2: Experimental workflow for PROTAC synthesis utilizing 4-(2-methoxyethoxy)butanoic acid.

Data Presentation: Comparative Performance Metrics

The following table summarizes expected performance metrics when substituting the linker in a standard BRD4-targeting PROTAC framework, demonstrating how structural changes impact both synthetic yield and biological efficacy[2][4].

Table 2: Performance Metrics in PROTAC Synthesis and Evaluation
Linker TypeAmide Coupling Yield (HATU/DIPEA)Apparent Permeability ( Papp​ )Degradation Efficiency ( DC50​ )Primary Limitation
mPEG1-C2-acid85%High>100 nMSteric clashing between POI and E3
mPEG1-C4-acid 82% High <10 nM Optimal spacing and flexibility
mPEG2-C4-acid80%Moderate~25 nMReduced cellular uptake due to high TPSA

References

  • Sigma-Aldrich. "Metoxyethoxy acid (CAS 935678-17-4)". Sigma-Aldrich Catalog.

  • Precise PEG LLC. "Linkers in PROTACs". Precise PEG Technical Articles.1

  • Benchchem. "The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide". Benchchem Resources. 3

  • AiFChem. "What Is a PROTAC Linker and Its Role in Modern Drug Discovery". AiFChem Insights.4

  • Troup, R. I., et al. "Novel approaches for the rational design of PROTAC linkers". National Center for Biotechnology Information (PMC). 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(2-Methoxyethoxy)butanoic acid

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The principle of "cradle-to-grave" management for hazardous materials is a co...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The principle of "cradle-to-grave" management for hazardous materials is a cornerstone of modern laboratory practice, mandating that we remain accountable for a chemical from its acquisition to its ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Methoxyethoxy)butanoic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure. Adherence to these protocols is not merely about compliance; it is fundamental to protecting ourselves, our colleagues, and the environment.

Hazard Assessment & Characterization: The Foundation of Safe Handling

Before any disposal plan can be formulated, a thorough understanding of the substance's intrinsic hazards is essential. 4-(2-Methoxyethoxy)butanoic acid is not a benign compound; its properties necessitate its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA).[1] The Safety Data Sheet (SDS) provides a clear profile of its risks.[2]

Table 1: Physicochemical and Hazard Properties of 4-(2-Methoxyethoxy)butanoic acid

Property Value Significance for Disposal
GHS Classification H227, H302, H314, H335, H402 Indicates the material is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life.[2]
Appearance Liquid Spills can spread quickly; requires containment.
Boiling Point 162 °C / 324 °F Low volatility at room temperature, but vapor can be an issue if heated.[2]
Density 0.964 g/mL at 25 °C Denser than water.

| pH | 3 | As an acid, it is corrosive and will react with bases.[2] |

Based on this profile, the compound is classified as hazardous due to its corrosivity (pH 3) and toxicity (harmful if swallowed, harmful to aquatic life).[2] This classification legally prohibits its disposal via standard trash or the sanitary sewer system.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The hazards identified in the SDS directly inform the required level of personal protection.[2] The causality is clear: to prevent severe skin burns and eye damage, a robust barrier is necessary.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). To prevent direct skin contact and subsequent corrosive burns.[2][5]
Eye/Face Protection Safety goggles with side shields and a face shield. To protect against splashes that can cause severe eye damage.[2][6]
Body Protection A chemically resistant lab coat. To protect skin and personal clothing from contamination.[7]

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | To avoid inhaling vapors that may cause respiratory irritation.[2][7] |

Waste Segregation & Container Management: Preventing Disaster

The single most critical error in a laboratory is the inadvertent mixing of incompatible chemicals. As a carboxylic acid, 4-(2-Methoxyethoxy)butanoic acid must be segregated from bases to prevent a potentially violent exothermic neutralization reaction.[8] Furthermore, its combustible nature requires it to be stored away from oxidizing agents and sources of ignition.[6][9]

Container Selection and Handling:

  • Compatibility is Key: The waste container must be made of a material compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are appropriate. Never use steel containers for acidic waste, as corrosion can lead to leaks.[8]

  • Condition and Closure: The container must be in good condition, free of cracks, and possess a secure, leak-proof screw cap.[10][11] Containers must remain closed at all times except when waste is actively being added.[10][12] This is a strict EPA requirement to prevent the release of vapors and to avoid spills.[10]

  • Headspace: Do not fill the container to the brim. Always leave at least one inch of headspace to allow for vapor expansion.[8]

  • No Food Containers: It is a critical safety violation to use any container that was once used for food or beverages to store hazardous waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the point of collection. The overriding principle is that a disposal plan must be in place before any experiment begins.[13]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste is collected under the control of the laboratory personnel.[10][12] This area must be clearly marked and should include secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks from the primary container.[8][13]

Step 2: Prepare and Label the Waste Container

Proper labeling is a legal requirement and essential for safety. Before any waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE" .[10][11]

  • The full, unabbreviated chemical name: "Waste 4-(2-Methoxyethoxy)butanoic acid" . If it is a mixture, every component must be listed with its approximate percentage.[3][10] Chemical formulas or acronyms are not permitted.[3][10]

  • The date accumulation begins.[3]

  • The location of origin (e.g., building and room number).[3]

Step 3: Collect the Waste
  • Don all required PPE as outlined in Table 2.

  • Perform the waste transfer inside a chemical fume hood to minimize inhalation exposure.

  • Carefully pour the waste 4-(2-Methoxyethoxy)butanoic acid into the prepared, labeled container, using a funnel if necessary.

  • Once the transfer is complete, securely fasten the cap. Do not leave a funnel in the container opening.[10]

  • Place the container in its designated SAA with secondary containment.

Step 4: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This function is handled exclusively by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Once the waste container is nearly full (approximately 90%), complete your institution's chemical waste pickup request form.[10]

  • Follow your EHS office's specific procedures for scheduling a pickup. Leaking or improperly labeled containers will be refused.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(2-Methoxyethoxy)butanoic acid.

G cluster_prep Preparation Phase cluster_action Action Phase A 1. Waste Generated: 4-(2-Methoxyethoxy)butanoic acid B 2. Characterize Hazards (SDS Review) - Corrosive (H314) - Toxic (H302, H402) - Combustible (H227) A->B C 3. Select Required PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Select Compatible Container (HDPE or Glass) B->D F 6. Transfer Waste to Container (In Fume Hood) C->F Wear PPE E 5. Affix 'HAZARDOUS WASTE' Label - List all constituents - Add accumulation date D->E G 7. Securely Cap Container (No Funnels Left in Opening) F->G H 8. Place in Designated SAA (With Secondary Containment) G->H I 9. Container 90% Full: Complete & Submit Waste Pickup Form H->I J 10. Await Pickup by EHS or Licensed Waste Contractor I->J

Caption: Decision workflow for compliant disposal of 4-(2-Methoxyethoxy)butanoic acid.

Conclusion

The proper disposal of 4-(2-Methoxyethoxy)butanoic acid is a multi-step process governed by scientific principles and regulatory standards. By understanding the chemical's inherent hazards, utilizing appropriate protective equipment, and adhering to a systematic protocol for containment, labeling, and collection, we uphold our professional duty to maintain a safe and compliant laboratory environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Vertex AI Search. (2022, July 12).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Tennessee, Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste.
  • MCF Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-(2-Methoxyethoxy)butyric acid.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • Thermo Fisher Scientific. (2010, November 30). Safety Data Sheet: Ethyl 2-methylbutyrate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Butyric acid.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • Purdue University Environmental Health and Safety. Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Oklahoma Environmental Health and Safety Office. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste.
  • Carl ROTH. Safety Data Sheet: Butyric acid ≥99%, for synthesis.

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Handling

Guide to Personal Protective Equipment for 4-(2-Methoxyethoxy)butanoic Acid

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-(2-Methoxyethoxy)butanoic acid (CAS No. 16024-58-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-(2-Methoxyethoxy)butanoic acid (CAS No. 16024-58-1). As laboratory professionals, our primary responsibility is to create a safe environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety measure to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Analysis: Understanding the Intrinsic Risks

4-(2-Methoxyethoxy)butanoic acid is a corrosive and combustible liquid that demands rigorous safety precautions.[1] Its primary danger lies in its potential to cause severe and irreversible damage to the eyes.[2][3] Understanding its formal hazard classifications is the first step in establishing a self-validating system of safety.

The Globally Harmonized System (GHS) provides a clear framework for understanding the risks associated with this chemical.

Hazard ClassificationGHS CodeSignal WordHazard StatementSource(s)
Serious Eye DamageH318DangerCauses serious eye damage.[2][3]
Skin IrritationH315WarningCauses skin irritation.[4]
Corrosive LiquidUN3265-Corrosive liquid, acidic, organic, n.o.s.[1]
Combustible LiquidStorage Class 8A-Combustible corrosive hazardous materials.

The "Danger" signal word and the H318 classification are of paramount importance; they indicate that even brief contact with the eyes can lead to significant injury.[2] This necessitates a level of eye and face protection beyond standard safety glasses.

Mandatory PPE Protocol: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following protocol is mandatory for all personnel handling 4-(2-Methoxyethoxy)butanoic acid.

Eye and Face Protection
  • Rationale: The H318 classification ("Causes serious eye damage") is the driving factor.[2][3] Splashes of this corrosive liquid can cause permanent harm.

  • Required Equipment:

    • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] These provide a seal around the eyes to protect against liquid splashes.

    • Face Shield: A full-face shield must be worn over the chemical safety goggles.[7] Goggles protect the eyes, but a face shield is essential to protect the rest of the face from splashes of this corrosive material.

Hand and Body Protection
  • Rationale: The chemical is classified as a skin irritant (H315) and is corrosive.[1][4] Prolonged contact can cause chemical burns.

  • Required Equipment:

    • Chemical-Resistant Gloves: Handle the material with inspected, impervious gloves (e.g., nitrile or neoprene).[5][8] Always check for tears or holes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[8]

    • Laboratory Coat: A full-length laboratory coat must be worn to protect skin and personal clothing from accidental contact.[6] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

Respiratory Protection
  • Rationale: While not typically required with proper engineering controls, vapors can be irritating.

  • Required Equipment:

    • Engineering Controls First: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize vapor inhalation.[5][9]

    • Respirator (Conditional): If ventilation is inadequate, if aerosols or mists are generated, or if respiratory irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter, such as a type ABEK (EN14387) filter.[5]

Operational and Disposal Plans

Proper PPE is only effective when paired with safe operational procedures and a clear plan for waste disposal.

Step-by-Step Handling Procedure
  • Preparation: Ensure a safety shower and eyewash station are unobstructed and close to the workstation.[10] Confirm the chemical fume hood is functioning correctly.

  • Donning PPE: Before handling the chemical, put on your lab coat, followed by chemical safety goggles, a face shield, and finally, your gloves.

  • Handling: Conduct all transfers and manipulations of 4-(2-Methoxyethoxy)butanoic acid inside the fume hood.[9] Use spark-proof tools and ensure all equipment is grounded to prevent ignition from static electricity, as the material is combustible.[10]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[4][9] Clean all contaminated surfaces.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][12]

  • Spill Cleanup: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[13] Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[10] Ensure the area is well-ventilated. Prevent the spill from entering drains or waterways.[9]

Waste Disposal Plan
  • Segregation: All waste containing 4-(2-Methoxyethoxy)butanoic acid, including empty containers and contaminated gloves or absorbent material, must be treated as hazardous waste.

  • Neutralization (as a pre-treatment consideration): As an acidic organic compound, waste solutions may be carefully neutralized before final disposal. This can be done by diluting and slowly adding a base like sodium hydrogen carbonate or sodium hydroxide until the pH is near neutral.[2] Always check the pH with indicator strips.[2] This step should only be performed by trained personnel familiar with the potential for exothermic reactions.

  • Final Disposal: Dispose of the neutralized or un-neutralized chemical waste through a licensed and approved waste disposal facility, following all local, regional, and national regulations.[10][14] Do not dispose of it down the sink.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-(2-Methoxyethoxy)butanoic acid.

PPE_Workflow start Task Assessment: Handling 4-(2-Methoxyethoxy)butanoic acid fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do not proceed without proper engineering controls. fume_hood->stop No base_ppe Standard PPE Required: - Chemical Safety Goggles - Lab Coat - Chemical-Resistant Gloves fume_hood->base_ppe Yes splash_risk Is there a significant risk of splashing? (e.g., large volume, agitation) base_ppe->splash_risk face_shield Add Full Face Shield splash_risk->face_shield Yes aerosol_risk Is there potential for aerosol/mist generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add Approved Respirator (e.g., Type ABEK filter) aerosol_risk->respirator Yes final_ppe Final PPE Configuration Assembled aerosol_risk->final_ppe No respirator->final_ppe

Caption: PPE selection workflow for 4-(2-Methoxyethoxy)butanoic acid.

References

  • Sangon Biotech. Safety Data Sheets. Retrieved from [Link]

  • KR-119QL Safety Data Sheet. Retrieved from [Link]

  • Castrol. (2024, December 16). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C63C00A2C374844080258C5A00593B6E/ File/11261665.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C63C00A2C374844080258C5A00593B6E/ File/11261665.pdf)
  • Olympic. (2014, February 14). Material Safety Data Sheet. Retrieved from [Link]

  • Sherwin-Williams. (2019, March 06). Safety Data Sheet. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Butanoic Acid - Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemical Safety in Schools. "butanoic acid" Search Result. Retrieved from [Link]

  • Metascience. Safety Data Sheet Butyric acid. Retrieved from [Link]

Sources

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